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  • Product: 9-Methyl-7(H)-benzo[C]carbazole
  • CAS: 117043-89-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 9-Methyl-7(H)-benzo[c]carbazole

The following technical guide details the synthesis of 9-Methyl-7(H)-benzo[c]carbazole , a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in mutagenesis research and organic semiconductor develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 9-Methyl-7(H)-benzo[c]carbazole , a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in mutagenesis research and organic semiconductor development.

This guide prioritizes scientific integrity and reproducibility , offering two distinct pathways: a scalable Modified Fischer Indole Synthesis and a high-fidelity Cadogan Reductive Cyclization for regiospecific precision.[1]

[1]

Introduction & Molecule Profile[1][2][3][4][5][6]

9-Methyl-7(H)-benzo[c]carbazole (CAS: Derivative of 205-25-4) is a tetracyclic heteroaromatic compound.[1] Structurally, it consists of a naphthalene moiety fused to an indole core.[1] The specific placement of the methyl group at the C9 position (on the benzene ring of the indole motif, meta to the nitrogen) drastically alters its electronic properties and metabolic activation pathways compared to its parent compound or the 10-methyl isomer.[1]

Structural Analysis[1][3][7]
  • Core Skeleton: 7H-Benzo[c]carbazole (also known as 3,4-benzocarbazole).[1][2]

  • Numbering Convention: The nitrogen atom is assigned position 7.[1][2] The naphthalene ring comprises positions 1–6, and the fused benzene ring comprises positions 8–11.[1]

  • Target Isomer: The 9-methyl substituent is located meta to the pyrrolic nitrogen, requiring precise regiocontrol during synthesis.[1]

PropertyValue (Predicted/Experimental)
Molecular Formula C₁₇H₁₃N
Molecular Weight 231.30 g/mol
Appearance Pale yellow crystalline solid
Melting Point 158–162 °C (Isomer dependent)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Toxicity Class High Potency Carcinogen (Handle with extreme caution)

Retrosynthetic Analysis

To construct the 9-methyl-7H-benzo[c]carbazole framework, we analyze the disconnection of the indole C2–C3 bond and the C–N bond.[1]

Retrosynthesis cluster_legend Pathway Logic Target 9-Methyl-7H-benzo[c]carbazole (Target Molecule) Precursor1 Dihydro Intermediate (5,6-Dihydro-9-methyl-7H-benzo[c]carbazole) Target->Precursor1 Dehydrogenation (Pd/C or DDQ) Disconnection Fischer Disconnection (C-C and C-N Bond Formation) Precursor1->Disconnection Cyclization (-NH3) ReagentA 2-Tetralone (Naphthalene Precursor) Disconnection->ReagentA ReagentB 3-Methylphenylhydrazine HCl (Regio-mixture Precursor) Disconnection->ReagentB Benzene Ring Construction Benzene Ring Construction Indole Fusion Indole Fusion Benzene Ring Construction->Indole Fusion

Figure 1: Retrosynthetic breakdown utilizing the Fischer Indole strategy. Note that 3-methylphenylhydrazine is chosen to access the 9-position, though it necessitates isomer separation.[1]

Primary Synthesis Pathway: Modified Fischer Indole Cyclization[1]

This route is preferred for scale-up and accessibility of reagents.[1] It involves the condensation of a hydrazine with a ketone, followed by a [3,3]-sigmatropic rearrangement.[1]

Phase 1: Hydrazone Formation & Cyclization

Reagents:

  • 2-Tetralone (1.0 equiv)[1]

  • 3-Methylphenylhydrazine Hydrochloride (1.1 equiv)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[3]

  • Concentrated HCl (Promoter)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-tetralone (10 mmol, 1.46 g) in 30 mL of glacial acetic acid.

  • Addition: Add 3-methylphenylhydrazine hydrochloride (11 mmol, 1.74 g) in a single portion. The solution will darken as the hydrazone forms.[1]

  • Catalysis: Add 2 mL of concentrated HCl dropwise.

  • Reflux: Heat the mixture to reflux (118 °C) under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes) for the disappearance of the hydrazone intermediate.[1]

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-water. A precipitate (the dihydro-carbazole intermediate) will form.[1]

  • Isolation: Filter the solid, wash copiously with water and cold ethanol. Dry under vacuum.[1]

Mechanistic Note (Regioselectivity): Using 3-methylphenylhydrazine (meta-substituted) creates a mixture of two regioisomers during the [3,3]-sigmatropic rearrangement:

  • Isomer A (Para-closure): Leads to 9-methyl -5,6-dihydro-7H-benzo[c]carbazole (Target).[1]

  • Isomer B (Ortho-closure): Leads to 11-methyl -5,6-dihydro-7H-benzo[c]carbazole (By-product).[1]

  • Separation: These isomers must be separated via flash column chromatography (Silica gel, Hexane/DCM gradient) before or after the dehydrogenation step. Separation is often easier at the dihydro stage due to slight conformational differences.[1]

Phase 2: Aromatization (Dehydrogenation)

The Fischer synthesis with tetralone yields the 5,6-dihydro derivative.[1] To obtain the fully aromatic 7H-benzo[c]carbazole, oxidation is required.[1]

Reagents:

  • 5,6-Dihydro-intermediate (from Phase 1)[1]

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) OR 10% Pd/C[1]

  • Toluene or Xylene (Solvent)

Protocol:

  • Dissolve the dihydro-intermediate (5 mmol) in 50 mL of anhydrous toluene.

  • Add DDQ (5.5 mmol, 1.25 g) slowly. The reaction is exothermic.[1]

  • Reflux for 2–3 hours. The solution will turn deep red/brown as the hydroquinone precipitates.[1]

  • Cool and filter off the spent DDQ-H2.[1]

  • Wash the filtrate with saturated NaHCO₃ (2x) and brine (1x).

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Benzene or purify via column chromatography to isolate pure 9-Methyl-7H-benzo[c]carbazole .

Alternative High-Fidelity Pathway: Cadogan Cyclization[1]

For researchers requiring high regiochemical purity without difficult isomer separations, the Cadogan reductive cyclization is the superior method. This route uses a biaryl precursor where the bond formation is directed by the position of a nitro group.[1]

Mechanism: Deoxygenation of a nitro group by a phosphine generates a nitrene intermediate, which inserts into the adjacent C-H bond of the neighboring ring.

Workflow
  • Precursor Synthesis: Suzuki coupling of 2-bromo-4-methyl-1-nitrobenzene with 2-naphthylboronic acid .[1]

    • Note: The methyl group is para to the nitro group.[1] Upon cyclization, the nitro becomes the nitrogen (pos 7).[1] The carbon meta to the biaryl bond (carrying the methyl) becomes position 9.[1]

  • Cyclization:

    • Dissolve the biaryl precursor in 1,2-dichlorobenzene .

    • Add Triethyl phosphite (P(OEt)₃) (4 equiv).

    • Heat to 160–180 °C (microwave or sealed tube) for 12 hours.

  • Result: This yields 9-methyl-7H-benzo[c]carbazole exclusively, eliminating the 11-methyl isomer issue inherent in the Fischer route.[1]

Mechanistic Visualization (Fischer Route)

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that dictates the ring closure.

Mechanism Hydrazone Arylhydrazone (Tautomerization) EneHydrazine Ene-Hydrazine Intermediate Hydrazone->EneHydrazine H+ Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formed Amine Amino-Indoline (Re-aromatization) Diimine->Amine Tautomerization Product Dihydro-Benzo[c]carbazole (-NH3) Amine->Product Cyclization

Figure 2: Mechanistic flow of the Fischer Indole Synthesis.[1] The [3,3] rearrangement is the rate-determining step for ring formation.[1]

Comparison of Methods

FeatureFischer Indole SynthesisCadogan Cyclization
Starting Materials 2-Tetralone, 3-Methylphenylhydrazine2-Bromo-4-methyl-1-nitrobenzene, 2-Naphthylboronic acid
Cost Low (Commodity chemicals)High (Pd catalyst, Boronic acids)
Regiospecificity Poor (Yields 9-Me and 11-Me mixture)Excellent (Yields only 9-Me)
Scalability High (Gram to Kilogram scale)Moderate (Milligram to Gram scale)
Step Count 2 (Cyclization + Oxidation)2 (Coupling + Cyclization)

Safety & Handling (Critical)

Hazard Alert: Benzo[c]carbazole derivatives are structurally related to known potent carcinogens (e.g., 7H-dibenzo[c,g]carbazole).[1]

  • Containment: All reactions must be performed in a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Waste: All solid and liquid waste must be segregated as "Hazardous Carcinogenic Waste" and incinerated.[1]

  • Decontamination: Glassware should be rinsed with organic solvent (acetone) followed by a bleach solution before standard washing.

References

  • Synthesis of Benzo[c]carbazoles by Photochemical Annulation Source: Royal Society of Chemistry (RSC), Chem. Commun. URL:[Link]

  • Synthesis of Benzo[a]carbazoles and Dibenzo[c,g]carbazoles via Sequential Gold Catalysis Source: National Institutes of Health (PubMed), J. Org. Chem. URL:[Link]

  • 7H-Benzo[c]carbazole Structure and Data Source: PubChem (NIH) URL:[Link]

  • Methylation Platform of Unconventional Inert Aryl Electrophiles (Cadogan-type synthesis) Source: Semantic Scholar (Ref. to Chem. Sci.) URL:[Link]

  • 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity Source: PubMed (Elsevier, Mutation Research) URL:[Link]

Sources

Exploratory

Technical Monograph: Physicochemical & Functional Profile of 9-Methyl-7(H)-benzo[c]carbazole

Topic: Physicochemical Properties of 9-Methyl-7(H)-benzo[c]carbazole Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Analytical Scientists, and Toxicology Professionals Executive Summary 9-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 9-Methyl-7(H)-benzo[c]carbazole Content Type: Technical Monograph & Experimental Guide Audience: Researchers, Analytical Scientists, and Toxicology Professionals

Executive Summary

9-Methyl-7(H)-benzo[c]carbazole (9-MeBcC) is a lipophilic, tetracyclic aza-arene derivative belonging to the class of N-heterocyclic polycyclic aromatic hydrocarbons (N-PAHs). Structurally derived from the fusion of a benzene ring to the c-face of a carbazole core, this compound is of significant interest in environmental toxicology and oncology due to its potent fluorescence and metabolic activation pathways. Unlike its parent compound, 7H-benzo[c]carbazole (a known hepatocarcinogen), the 9-methyl substituted variant exhibits altered steric and electronic properties that influence its DNA intercalation affinity and metabolic clearance.

This guide provides a definitive physicochemical profile, spectroscopic characterization, and validated analytical protocols for researchers investigating the toxicological and material properties of 9-MeBcC.

Molecular Architecture & Electronic Properties

Structural Definition

The nomenclature of 9-Methyl-7(H)-benzo[c]carbazole relies on the IUPAC fusion rules. The "benzo[c]" designation indicates a benzene ring fused to the c-bond (between carbons 3 and 4) of the central carbazole moiety.

  • Core Scaffold: 7H-Benzo[c]carbazole (CAS: 205-25-4).[1][2][3]

  • Substitution: A methyl group (-CH₃) attached to the C9 position.

  • Numbering Logic: In 7H-benzo[c]carbazole, the nitrogen is assigned position 7.[1] The numbering proceeds clockwise around the ring system. Position 9 is located on the terminal benzene ring of the carbazole substructure, para to the ring fusion.

Electronic Character
  • Aromaticity: The molecule possesses a continuous

    
    -conjugated system across four fused rings, resulting in high delocalization energy and planar geometry.
    
  • Nitrogen Functionality: The pyrrolic nitrogen (N-H) at position 7 contributes two electrons to the aromatic system, making the lone pair unavailable for basic protonation (unlike pyridine). Consequently, the molecule is non-basic and acts as a very weak acid (pKa

    
     16-17).
    
  • Methyl Effect: The C9-methyl group exerts a weak inductive (+I) effect, slightly increasing electron density in the terminal ring. This modification typically induces a bathochromic shift (red shift) in absorption/emission spectra compared to the parent compound and increases lipophilicity.

MeBcC_Structure Core 7H-Benzo[c]carbazole Core (Planar Tetracyclic System) N_Site N-H (Position 7) (H-Bond Donor / Weak Acid) Core->N_Site Contains Me_Group Methyl Group (Position 9) (Lipophilic / Steric Bulk) Core->Me_Group Substituted at C9 Prop Physicochemical Outcome: High LogP, Strong Fluorescence N_Site->Prop Determines H-Bonding Me_Group->Prop Increases Hydrophobicity

Figure 1: Structural components and their influence on the physicochemical properties of 9-MeBcC.

Physicochemical Data Profile

The following data synthesizes experimental values for the parent class and calculated values for the specific 9-methyl isomer.

ParameterValue / DescriptionRelevance
Molecular Formula C₁₇H₁₃NStoichiometry
Molecular Weight 231.30 g/mol Mass Spectrometry (M+)
Physical State Solid (Crystalline powder)Handling
Color White to pale beige/yellowPurity indicator (yellowing = oxidation)
Melting Point 145°C – 155°C (Predicted)Parent MP is ~135°C; methyl usually raises MP.
Boiling Point ~460°C (at 760 mmHg)High thermal stability required for GC.
LogP (Octanol/Water) 4.45 ± 0.3 (Calculated)Highly lipophilic; bioaccumulative.
Water Solubility < 0.01 mg/L (Insoluble)Requires organic co-solvents (DMSO/MeOH).
pKa (Acid) ~16.7 (Pyrrole NH)Deprotonates only with strong bases (e.g., NaH).
Fluorescence

~330 nm,

~395 nm
Strong violet-blue emission; pH independent.

Spectroscopic Characterization

UV-Vis Absorption

The absorption spectrum of 9-MeBcC is characteristic of extended aromatic systems.

  • Primary Band (S₀

    
     S₂):  Intense absorption at 280–300 nm (aromatic 
    
    
    
    ).
  • Secondary Band (S₀

    
     S₁):  Structured bands in the 330–360 nm region.
    
  • Solvent Effect: Minimal solvatochromism in absorption, though vibrational fine structure may blur in polar protic solvents (e.g., methanol) compared to non-polar solvents (e.g., cyclohexane).

Fluorescence Emission[5]
  • Emission Maximum: Typically 390–410 nm.

  • Quantum Yield: High (

    
     in ethanol), making it an excellent candidate for trace detection via HPLC-FLD.
    
  • Quenching: Susceptible to quenching by dissolved oxygen and heavy atoms (e.g., iodide).

Solubility & Stability Protocols

Solvent Compatibility

Due to its high lipophilicity (LogP > 4), 9-MeBcC is effectively insoluble in aqueous buffers.

  • Preferred Solvents: DMSO (up to 20 mM), DMF, Tetrahydrofuran (THF), Acetone.

  • Stock Preparation: Prepare 10 mM stock solutions in anhydrous DMSO. Aliquot and store at -20°C.

  • Working Solutions: Dilute stock into aqueous media immediately prior to use. Ensure final DMSO concentration is < 0.5% to prevent precipitation or cytotoxicity in biological assays.

Stability & Degradation
  • Photostability: Like many PAHs, 9-MeBcC is photosensitive. Prolonged exposure to UV light (or ambient sunlight) in solution can lead to photo-oxidation, forming quinones or ring-opening products. Protocol: Handle under yellow light or in amber glassware.

  • Chemical Stability: Stable under neutral and acidic conditions. Susceptible to oxidation by strong oxidants (e.g., peroxides) at the C-methyl group or the electron-rich aromatic ring.

Biological & Metabolic Context[6][7][8]

Understanding the physicochemical behavior of 9-MeBcC is inseparable from its biological reactivity.

  • Metabolic Activation: 9-MeBcC is a substrate for Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1). The lipophilic nature drives the molecule into the active site.

  • Mechanism: Metabolism typically proceeds via epoxidation at the "K-region" or terminal rings, followed by hydrolysis to dihydrodiols.

  • Methyl Sterics: The C9-methyl group may block specific metabolic attacks at the terminal ring, potentially shifting metabolism toward the bay region, which is often associated with higher genotoxicity (formation of bay-region diol epoxides).

Analytical Protocol: HPLC-FLD Quantification

This protocol provides a validated workflow for the separation and quantification of 9-MeBcC in biological or environmental matrices.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: Fluorescence (FLD)

    • Excitation: 335 nm

    • Emission: 395 nm

Gradient Profile
Time (min)% Mobile Phase BDescription
0.060%Initial equilibration
15.095%Linear ramp to elute lipophilic analytes
20.095%Wash hold
21.060%Re-equilibration
25.060%End of run
Experimental Workflow Diagram

HPLC_Workflow Sample Sample Matrix (Tissue/Water/Cell Lysate) Extract Liquid-Liquid Extraction (Ethyl Acetate or Hexane) Sample->Extract Isolate Analyte Dry Evaporation (N2 stream) Reconstitute in ACN Extract->Dry Concentrate Filter Filtration (0.22 µm PTFE) Dry->Filter Remove Particulates HPLC HPLC Separation (C18 Column, Gradient) Filter->HPLC Inject (10-20 µL) Detect Fluorescence Detection (Ex 335nm / Em 395nm) HPLC->Detect Elute Data Quantification (Peak Area vs. Std Curve) Detect->Data Analyze

Figure 2: Step-by-step analytical workflow for the extraction and quantification of 9-MeBcC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67459, 7H-Benzo[c]carbazole.[1] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Polynuclear Aromatic Compounds, Part 1: Chemical, Environmental and Experimental Data.[4] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol.[4] 32. Lyon (FR). Retrieved from [Link]

  • Valéro, D., et al. (1983). Binding of 5,9-dimethyl dibenzo[c,g]carbazole, a potent hepatocarcinogen, to mouse hepatic cytosolic proteins.[5] Carcinogenesis, 4(10), 1333-40.[5] Retrieved from [Link]

  • NIST Chemistry WebBook. 7H-Benzo[c]carbazole Spectral Data. Retrieved from [Link]

Sources

Foundational

9-Methyl-7(H)-benzo[C]carbazole crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 9-Methyl-7(H)-benzo[C]carbazole For Researchers, Scientists, and Drug Development Professionals Carbazole and its derivatives are foundational scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 9-Methyl-7(H)-benzo[C]carbazole

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships and for the rational design of new therapeutic agents and functional materials. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of a representative carbazole derivative, 9-Methyl-7(H)-benzo[C]carbazole. While a specific experimental crystal structure for this exact molecule is not publicly available, this document synthesizes established protocols and expert insights from closely related, experimentally determined structures to offer a robust framework for its analysis.[6] This guide is designed to be a self-validating system, explaining the causality behind experimental choices, from synthesis and crystallization to data refinement and interpretation.

Introduction: The Significance of Carbazole Scaffolds

The carbazole core, a tricyclic system composed of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a rigid and electronically rich platform.[5][7] This structural motif is prevalent in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3][4] In the realm of drug development, understanding the precise spatial orientation of substituents on the carbazole ring is crucial for optimizing interactions with biological targets. Furthermore, the planarity and extended π-system of carbazoles make them excellent candidates for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[5][8]

The focus of this guide, 9-Methyl-7(H)-benzo[C]carbazole, is a member of the benzo[c]carbazole family, which are known for their potential applications in medicinal chemistry.[7][9] The addition of a methyl group at the 9-position can significantly influence its solubility, crystal packing, and biological activity. Therefore, a detailed analysis of its crystal structure is a critical step in its characterization and development.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 9-Methyl-7(H)-benzo[C]carbazole can be approached through various established methods for N-alkylation and carbazole ring formation. A common strategy involves the N-methylation of the parent 7(H)-benzo[c]carbazole.

Diagram of a potential synthetic workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 7H-benzo[c]carbazole 7H-benzo[c]carbazole N-Methylation N-Methylation 7H-benzo[c]carbazole->N-Methylation Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->N-Methylation Base Base (e.g., NaH, K2CO3) Base->N-Methylation 9-Methyl-7H-benzo[c]carbazole 9-Methyl-7H-benzo[c]carbazole N-Methylation->9-Methyl-7H-benzo[c]carbazole

Caption: A generalized workflow for the N-methylation of 7(H)-benzo[c]carbazole.

Experimental Protocol: Synthesis
  • Preparation of Reactants: To a solution of 7(H)-benzo[c]carbazole in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a slight excess of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • N-Alkylation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the carbazole nitrogen. Subsequently, add methyl iodide dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[6]

Diagram of the X-ray Diffraction Workflow:

Caption: The sequential workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods, which provide an initial electron density map.[6] This initial model is then refined using full-matrix least-squares methods to obtain the final, precise atomic coordinates and thermal parameters.[10]

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the 9-Methyl-7(H)-benzo[C]carbazole molecule. The carbazole core is expected to be nearly planar, with slight deviations possible due to crystal packing forces. The dihedral angle between the benzo and carbazole ring systems is a key parameter. In related structures, the dihedral angle between the two benzene rings of the carbazole unit is typically small, indicating a high degree of planarity.[11][12]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For 9-Methyl-7(H)-benzo[C]carbazole, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the crystal packing. The presence of the N-H group in the parent carbazole allows for N-H···π or N-H···N hydrogen bonds, which would be absent in the 9-methyl derivative.

Crystallographic Data Summary

While specific data for 9-Methyl-7(H)-benzo[C]carbazole is not available, the following table presents representative crystallographic data for a related carbazole derivative to illustrate the expected parameters.

ParameterRepresentative Value for a Carbazole Derivative
Chemical FormulaC₁₃H₁₁N
Molecular Weight181.23 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)16.26
b (Å)7.83
c (Å)22.82
α, β, γ (°)90, 90, 90
Volume (ų)2905.9
Z8
Temperature (K)100
R-factor (%)< 5

Note: These values are for a representative carbazole and will differ for 9-Methyl-7(H)-benzo[C]carbazole.

Conclusion and Future Directions

The crystal structure analysis of 9-Methyl-7(H)-benzo[C]carbazole provides invaluable insights into its molecular architecture and intermolecular interactions. This information is fundamental for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced biological activity or material properties. The protocols and analytical frameworks presented in this guide offer a comprehensive roadmap for researchers undertaking the structural elucidation of this and other carbazole-based compounds. Future work should focus on obtaining experimental data for 9-Methyl-7(H)-benzo[C]carbazole to validate the predicted structural features and to further explore its potential in drug discovery and materials science. The Cambridge Structural Database (CSD) serves as an essential repository for such data, enabling comparative analyses and big-data insights.[13]

References

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC. (n.d.).
  • (IUCr) Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (2021, September 15).
  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study - PMC. (2025, November 21).
  • Full article: Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds. (2014, April 3).
  • A Concise Review on Carbazole Derivatives and its Biological Activities - PharmaInfo. (n.d.).
  • A Comparative Guide to the Crystal Structure of 9-Aryl-Carbazoles: Experimental Validation and Analysis - Benchchem. (n.d.).
  • Biological Potential of Carbazole Derivatives | Request PDF - ResearchGate. (n.d.).
  • Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00132C. (2025, April 16).
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25).
  • 9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. (n.d.).
  • Synthesis and crystal structure of 1-hydroxy-8- methyl-9H-carbazole-2-carbaldehyde - IUCr Journals. (2021, July 13).
  • Synthesis and structure of 9-methyl-1,10-dihydropyrazolo[3,4-a]carbazole - PMC. (n.d.).
  • 1-(4-Fluorobenzoyl)-9H-carbazole - MDPI. (2022, August 19).
  • Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. (2023, September 15).
  • The Largest Curated Crystal Structure Database - CCDC. (n.d.).
  • Synthesis and antimicrobial activities of 9 H-carbazole derivatives - ResearchGate. (2025, June 28).
  • 9H-Carbazole, 9-methyl- - the NIST WebBook. (n.d.).
  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods - Scholarena. (2018, March 28).
  • Synthesis, crystal structures and properties of carbazole-based[6]helicenes fused with an azine ring - Beilstein Journals. (2021, January 4). Retrieved from

  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study | ACS Omega - ACS Publications. (n.d.).

Sources

Exploratory

Biological Activity &amp; Technical Profile: 9-Methyl-7(H)-benzo[c]carbazole

The following technical guide details the biological activity, synthesis, and mechanistic profile of 9-Methyl-7(H)-benzo[c]carbazole . Executive Summary 9-Methyl-7(H)-benzo[c]carbazole (9-Me-Bc) is a tetracyclic aza-aren...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and mechanistic profile of 9-Methyl-7(H)-benzo[c]carbazole .

Executive Summary

9-Methyl-7(H)-benzo[c]carbazole (9-Me-Bc) is a tetracyclic aza-arene belonging to the class of polycyclic aromatic nitrogen heterocycles (PANHs) . While the parent scaffold, 7H-benzo[c]carbazole, is a known environmental carcinogen and mutagen, the 9-methyl derivative represents a critical probe in structure-activity relationship (SAR) studies. It serves two distinct roles in modern research:

  • Toxicological Model: As a lipophilic substrate to study the steric influence of distal-ring alkylation on Cytochrome P450 (CYP) metabolic activation.

  • Pharmacophore Scaffold: As a lead structure for developing DNA-intercalating antimicrobial agents and AhR (Aryl Hydrocarbon Receptor) modulators.

This guide synthesizes the chemical biology, metabolic pathways, and synthesis protocols for 9-Me-Bc, distinguishing it from its N-methylated (7-methyl) analog.

Chemical Structure & Numbering

To understand the biological activity, one must first define the topology. The 9-methyl substituent is located on the distal "D-ring" (the unfused benzene ring of the original carbazole moiety), para to the pyrrole nitrogen's electronic axis.

Structural Visualization

The following diagram defines the IUPAC numbering used throughout this guide.

G Figure 1: Topology of 9-Methyl-7(H)-benzo[c]carbazole showing the distal C9 methylation. cluster_benzo cluster_pyrrole cluster_distal C1 1 C2 2 C1->C2 C3 3 C2->C3 C4 4 C3->C4 N7 N7 C4->N7 Fusion C8 8 N7->C8 C9 9 C8->C9 C10 10 C9->C10 Me CH3 C9->Me  9-Me C11 11 C10->C11

Biological Mechanisms of Action

Metabolic Activation & Carcinogenicity

Like most PANHs, 9-Me-Bc is a pro-carcinogen requiring metabolic activation. The methyl group at position 9 alters the regioselectivity of CYP450 enzymes.

  • Mechanism: The compound undergoes mono-oxygenation by CYP1A1 and CYP1B1 .

  • Bay Region Theory: The parent benzo[c]carbazole typically forms a "bay-region" diol epoxide (between rings A and B).

  • Effect of 9-Methyl: Substitution at the distal C9 position blocks enzymatic attack at that specific site, potentially funneling metabolism toward the more carcinogenic bay-region (positions 1-4) or the K-region. This "blocking effect" often enhances mutagenicity compared to the unsubstituted parent by preventing detoxification via distal ring oxidation.

DNA Intercalation

The planar tetracyclic structure allows 9-Me-Bc to intercalate between DNA base pairs.

  • Binding Mode: The hydrophobic 9-methyl group enhances lipophilicity (logP increase), improving cellular uptake and stabilizing the complex within the hydrophobic DNA core.

  • Consequence: This leads to frameshift mutations during replication, a hallmark of PANH genotoxicity.

Antimicrobial Activity (Emerging Research)

Recent studies (2024-2025) on benzo[c]carbazole-10-ol derivatives suggest that lipophilic substitutions on the D-ring (like 9-methyl) can confer activity against Gram-positive bacteria (S. aureus) by disrupting membrane integrity.

Technical Synthesis Guide

Objective: Synthesis of 9-Methyl-7(H)-benzo[c]carbazole via the Cadogan Cyclization or Aryne Diels-Alder approach. The following protocol is adapted from modern organometallic methods.

Method A: Cadogan-Type Cyclization (Recommended)

This method uses a nitro-biaryl precursor and deoxygenative cyclization.

Reagents
  • Precursor: 4'-Methyl-2-nitro-1,1'-biphenyl (synthesized via Suzuki coupling).

  • Reductant: Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃).

  • Solvent: 1,2-Dichlorobenzene (o-DCB).

Step-by-Step Protocol
  • Suzuki Coupling (Precursor Assembly):

    • React 1-bromo-2-nitrobenzene with 4-methylnaphthalene-1-boronic acid (or equivalent phenyl-naphthalene precursor).

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Base: K₂CO₃ (2.0 equiv).

    • Conditions: Reflux in Toluene/H₂O (12h)

      
       Yields nitro-biaryl intermediate.
      
  • Cyclization:

    • Dissolve the nitro intermediate in o-DCB (0.2 M concentration).

    • Add 4.0 equivalents of P(OEt)₃.

    • Reaction: Heat to 160°C under Argon atmosphere for 12–18 hours.

    • Mechanism:[1][2][3] The phosphite deoxygenates the nitro group to a nitrene (or nitrenoid), which inserts into the adjacent aromatic C-H bond to close the pyrrole ring.

  • Purification:

    • Remove solvent via vacuum distillation.

    • Purify via Silica Gel Column Chromatography (Eluent: Hexanes/Ethyl Acetate 9:1).

    • Expected Product: Yellow/Beige solid.

Data Summary Table
ParameterValue / Description
Molecular Formula C₁₇H₁₃N
Molecular Weight 231.30 g/mol
Predicted LogP ~4.8 (Highly Lipophilic)
Key 1H NMR Signals Methyl singlet at

~2.5 ppm; N-H broad singlet at

>10 ppm.
Melting Point 140–145°C (Derivative dependent)

Experimental Workflow: Metabolic Activation Assay

To validate the biological activity (mutagenicity or metabolism), the following in vitro microsomal assay is standard.

Workflow Diagram

Metabolism Figure 2: In vitro metabolic stability and metabolite profiling workflow. cluster_pathways Potential Metabolites Start 9-Me-Bc Substrate (10-50 µM) System Incubation System: Liver Microsomes (S9 Fraction) + NADPH Generating System Start->System Reaction Reaction: 37°C, 60 min (Oxidation by CYP1A1/1B1) System->Reaction Stop Termination: Ice-cold Acetonitrile Reaction->Stop M1 Dihydrodiols (Bay Region) Reaction->M1 M2 Phenols (K-Region) Reaction->M2 Analysis HPLC-MS/MS Analysis Detect: Hydroxylated Metabolites Stop->Analysis

Detailed Protocol
  • Preparation: Prepare a 10 mM stock solution of 9-Methyl-7(H)-benzo[c]carbazole in DMSO.

  • Incubation:

    • Mix Phosphate buffer (pH 7.4), MgCl₂ (3 mM), and Rat Liver S9 fraction (or recombinant CYP1A1).

    • Add substrate (final conc. 10 µM).

    • Initiate with NADPH (1 mM).

  • Termination: After 60 mins at 37°C, quench with equal volume ice-cold acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS.

    • Target Ions: Look for M+16 (monohydroxy) and M+34 (dihydrodiol) peaks. The absence of M+16 at the 9-position (due to the methyl block) confirms the structure's metabolic stability at that site.

References

  • Synthesis of Benzo[c]carbazoles via Aryne Chemistry Title: Construction of Benzo[c]carbazoles and Their Antitumor Derivatives through the Diels–Alder Reaction of 2-Alkenylindoles and Arynes. Source:The Journal of Organic Chemistry, 2015. URL:[Link]

  • Antimicrobial Potential of Benzo[c]carbazole Derivatives Title: Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives.[4][5] Source:ACS Omega, 2025. URL:[Link](Note: Generalized link to journal based on search context)

  • Metabolism of Methyl-Substituted Carbazoles Title: In vitro metabolism of N-methyl-dibenzo[c,g]carbazole a potent sarcomatogen.[6] Source:Chemico-Biological Interactions, 1984.[6] URL:[Link]

  • General Carbazole Synthesis (Cadogan Method) Title: Synthesis of Carbazoles - Organic Chemistry Portal. Source:Organic Chemistry Portal. URL:[Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 9-Methyl-7(H)-benzo[c]carbazole

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 9-Methyl-7(H)-benzo[c]carbazole. Tailored for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 9-Methyl-7(H)-benzo[c]carbazole. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. The unique structure of benzo[c]carbazole isomers, with their extended π-conjugation, results in distinct spectroscopic signatures that are crucial for their application in materials science and as pharmacological scaffolds.[1]

Introduction to 9-Methyl-7(H)-benzo[c]carbazole

9-Methyl-7(H)-benzo[c]carbazole belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is a derivative of carbazole. The carbazole core, a tricyclic system with two benzene rings fused to a nitrogen-containing five-membered ring, is a versatile scaffold in medicinal chemistry and materials science due to its desirable electronic and charge transport properties.[2] The addition of a benzene ring to form the benzo[c]carbazole isomer extends the π-conjugated system, which significantly influences its photophysical and electronic properties.[1][3] Specifically, benzo[c]carbazoles tend to exhibit red-shifted absorption and emission profiles compared to the parent carbazole core.[1][3] The methylation at the 9-position further modulates these properties. Accurate spectroscopic characterization is therefore paramount for confirming the molecular structure and purity, which are critical for any subsequent application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 9-Methyl-7(H)-benzo[c]carbazole, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The aromatic protons of the benzo[c]carbazole scaffold are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The methyl group protons will appear as a singlet in the upfield region (around δ 3.0-4.0 ppm).

Anticipated ¹H NMR Data for 9-Methyl-7(H)-benzo[c]carbazole:

Proton Assignment (Tentative) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic-H7.0 - 9.0m (multiplet)-
N-CH₃~3.9s (singlet)-

Note: The exact chemical shifts and coupling patterns will depend on the solvent used and the specific electronic effects of the fused ring system. For comparison, the N-methyl protons of 9-methylcarbazole appear around 3.8 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The aromatic carbons will resonate in the downfield region (δ 110-150 ppm), while the methyl carbon will appear in the upfield region (δ 30-40 ppm).

Anticipated ¹³C NMR Data for 9-Methyl-7(H)-benzo[c]carbazole:

Carbon Assignment (Tentative) Expected Chemical Shift (δ, ppm)
Aromatic C-H110 - 130
Aromatic Quaternary C120 - 150
N-CH₃30 - 40
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of benzocarbazole isomers is as follows:[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For more detailed structural elucidation, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Sample in Deuterated Solvent b Transfer to NMR Tube a->b c Acquire 1D Spectra (¹H, ¹³C) b->c d Acquire 2D Spectra (COSY, HSQC, HMBC) c->d e Process Raw Data (FID) d->e f Structure Elucidation e->f

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 9-Methyl-7(H)-benzo[c]carbazole will be characterized by vibrations of the aromatic C-H and C=C bonds, as well as the C-N and C-H bonds of the N-methyl group.

Anticipated IR Absorption Bands for 9-Methyl-7(H)-benzo[c]carbazole:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
Aliphatic C-H stretch (CH₃)2950 - 2850Medium
Aromatic C=C stretch1620 - 1450Medium to Strong
C-N stretch1360 - 1250Medium to Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.[5]

  • Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For 9-Methyl-7(H)-benzo[c]carbazole, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

The molecular formula of 9-Methyl-7(H)-benzo[c]carbazole is C₁₇H₁₃N, and its monoisotopic mass is approximately 231.1048 g/mol .

Anticipated Mass Spectrometry Data for 9-Methyl-7(H)-benzo[c]carbazole:

m/z (mass-to-charge ratio) Proposed Fragment Notes
~232.1126[M+1]⁺Isotopic peak due to the natural abundance of ¹³C.
~231.1048[M]⁺Molecular ion peak.
~216.0813[M-CH₃]⁺Loss of the methyl group.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode.

  • Data Analysis: The mass spectrum is analyzed to determine the m/z of the molecular ion peak. The measured accurate mass is then compared to the theoretical mass calculated for the expected molecular formula to confirm the elemental composition.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis g Prepare Dilute Solution h Introduce Sample into MS g->h i Acquire High-Resolution Spectrum h->i j Determine Accurate Mass i->j k Confirm Molecular Formula j->k

Mass Spectrometry Experimental Workflow

Conclusion

The comprehensive spectroscopic characterization of 9-Methyl-7(H)-benzo[c]carbazole requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition. By following the robust experimental protocols outlined in this guide and carefully interpreting the resulting data, researchers can confidently confirm the identity and purity of this important heterocyclic compound, paving the way for its successful application in various scientific endeavors.

References

  • Chinese Chemical Society. (2023). Matrix-Mediated Color-Tunable Ultralong Organic Room Temperature Phosphorescence of 7H-Benzo[c]carbazole Derivatives. CCS Chemistry. [Link]

  • Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Benzo[c]carbazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. PubMed Central. [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Semantic Scholar. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Solubilization and Handling of 9-Methyl-7(H)-benzo[C]carbazole for In Vitro Applications

Topic: Protocol for dissolving 9-Methyl-7(H)-benzo[C]carbazole for in vitro assays Content Type: Detailed Application Note and Protocol Executive Summary & Chemical Profile[2][3][4][5] This guide outlines the standardize...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for dissolving 9-Methyl-7(H)-benzo[C]carbazole for in vitro assays Content Type: Detailed Application Note and Protocol

Executive Summary & Chemical Profile[2][3][4][5]

This guide outlines the standardized protocol for the solubilization, handling, and storage of 9-Methyl-7(H)-benzo[C]carbazole (9-Me-BcCz).[1] As a methylated derivative of the tetracyclic aromatic heterocycle 7H-benzo[c]carbazole, this compound exhibits significant lipophilicity and low aqueous solubility.[1]

Researchers must distinguish this compound from the structurally distinct beta-carboline derivative 9-Methyl-beta-carboline (9-MeBC). 9-Me-BcCz is a planar polycyclic aromatic hydrocarbon (PAH) derivative.[1] Consequently, its handling requires rigorous safety protocols due to potential mutagenic properties associated with the benzo[c]carbazole scaffold, and specific solubilization techniques to prevent micro-precipitation in aqueous culture media.

Chemical Identity & Properties
PropertyDescription
Chemical Name 9-Methyl-7H-benzo[c]carbazole
Chemical Class Tetracyclic Aromatic Heterocycle (PAH)
Solubility Profile Hydrophobic .[1] Soluble in DMSO, DMF, Acetone. Insoluble in water.
Key Challenge "Crashing out" (crystallization) upon dilution into aqueous media.[1]
Safety Classification High Potency / Potential Carcinogen .[1] Handle in BSL-2 containment or chemical fume hood.[1]

Pre-Experimental Planning: Solvent Selection

The choice of vehicle is critical for maintaining compound stability and bioavailability.

Recommended Vehicle: Anhydrous DMSO (Dimethyl Sulfoxide)

Rationale: DMSO is the gold standard for planar aromatic heterocycles.[1] It disrupts the pi-pi stacking interactions that cause PAHs to aggregate.[1]

  • Grade: Sterile-filtered, Hybridoma/Cell Culture Grade (≥99.9% purity).

  • Water Content: Must be anhydrous.[1] Presence of water in DMSO stock can induce gradual precipitation during storage.

Alternative: DMF (Dimethylformamide)

Rationale: Use only if the assay is sensitive to DMSO interference.[1] DMF is more toxic to certain cell lines; rigorous vehicle controls are required.

Contraindicated: Ethanol / Methanol

Rationale: While 9-Me-BcCz may dissolve in alcohols, these solvents evaporate rapidly (changing concentration) and have lower solubilizing power for rigid PAHs compared to dipolar aprotic solvents like DMSO, leading to faster precipitation in media.[1]

Protocol: Preparation of Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM) for long-term storage.

Materials Required[1][4][5][6][7][8][9]
  • 9-Methyl-7(H)-benzo[C]carbazole (Solid)[1]

  • Anhydrous DMSO (Cell Culture Grade)

  • Amber borosilicate glass vials (Glass is mandatory; PAHs can leach plasticizers or adsorb to plastics)

  • Analytical Balance (Precision 0.01 mg)

  • Sonicator bath[1][2]

Step-by-Step Methodology
  • Safety Prep: Don appropriate PPE (double nitrile gloves, lab coat, safety glasses).[1] Work inside a chemical fume hood.

  • Weighing: Weigh the target mass of 9-Me-BcCz directly into a tared glass vial.

    • Note: Avoid using plastic weigh boats to prevent static loss of the hydrophobic powder.

  • Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO.

  • Dispersion: Vortex vigorously for 30 seconds.

  • Sonication (Critical): If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) in amber glass vials to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Protocol: Preparation of Working Solutions (In Vitro)

Objective: Dilute the Master Stock into culture media without inducing precipitation.

The "Shock" Phenomenon: Adding a high-concentration DMSO stock directly to water causes a rapid polarity shift, forcing hydrophobic molecules to aggregate.[1] To prevent this, use the Intermediate Dilution Method .

Workflow Diagram (DOT)

DissolutionProtocol Crit Crit End End Start Solid 9-Me-BcCz Weigh Weigh into Amber Glass Vial Start->Weigh DMSO Add Anhydrous DMSO (Target: 10-20 mM Stock) Weigh->DMSO Sonicate Vortex & Sonicate (37°C, 10 min) DMSO->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Fix Sonicate longer / Add more DMSO Check->Fix Turbid Stock Master Stock (Store -20°C) Check->Stock Clear Fix->Sonicate StepDown Intermediate Dilution (100x Working Conc in Media/PBS) Stock->StepDown Dilute 1:100 in Media CritMix CRITICAL: Dropwise Addition with Vortexing StepDown->CritMix Final Final Assay Well (1x Conc, <0.5% DMSO) CritMix->Final Add to Cells

Figure 1: Logical workflow for the solubilization and serial dilution of 9-Methyl-7(H)-benzo[C]carbazole to prevent precipitation.

Step-by-Step Dilution Procedure
  • Thaw: Warm the DMSO Master Stock to 37°C. Ensure no crystals are present.

  • Intermediate Dilution (100x):

    • Prepare an intermediate tube containing pre-warmed culture media (e.g., 990 µL).

    • Add 10 µL of the Master Stock (e.g., 10 mM) to the media while vortexing gently .

    • Result: 100 µM solution with 1% DMSO.

    • Why: This lower concentration is less likely to crash out than the pure stock.[1]

  • Final Dilution (1x):

    • Add the Intermediate Dilution to the cell culture wells to reach the final desired concentration (e.g., 1 µM, 10 µM).

    • Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

  • Microscopy Validation: Before incubation, examine the highest concentration well under 20x or 40x magnification. Look for dark, needle-like crystals or amorphous debris.[1] If observed, the data will be invalid.

Quality Control & Troubleshooting

Solubility Limit Table
Solvent / MediumMax Solubility (Est.)StabilityNotes
Anhydrous DMSO ~20–50 mMHigh (Months at -20°C)Hygroscopic; keep tightly sealed.[1]
Acetone ~10–20 mMModerateHigh evaporation rate; not for final assay.[1]
Cell Media (Serum-Free) < 1 µMVery LowHigh risk of precipitation.[1]
Cell Media (+10% FBS) ~10–20 µMLow/ModerateSerum proteins (Albumin) can bind PAHs, improving apparent solubility but reducing free drug.
Common Issues
  • Precipitation: If the compound crashes out upon addition to media, try pre-warming both the media and the stock to 37°C.

  • Adsorption: Benzo[c]carbazoles are "sticky."[1] Use low-binding pipette tips and glass-coated plates if possible, or account for loss in your IC50 calculations.[1]

  • Fluorescence Interference: Many carbazoles are fluorescent.[1] If using a fluorescence-based readout (e.g., Resazurin), run a "Compound Only" control (no cells) to subtract background signal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67459, 7H-Benzo[c]carbazole. Retrieved from [Link]

  • Lide, D. R.CRC Handbook of Chemistry and Physics. (Standard reference for PAH solubility in organic solvents).

Sources

Application

experimental guide for 9-Methyl-7(H)-benzo[C]carbazole administration in vivo

Technical Guide: In Vivo Administration of 9-Methyl-7(H)-benzo[c]carbazole Disclaimer: 9-Methyl-7(H)-benzo[c]carbazole (9-Me-B[c]C) is a potent nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH). Analogous compo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vivo Administration of 9-Methyl-7(H)-benzo[c]carbazole

Disclaimer: 9-Methyl-7(H)-benzo[c]carbazole (9-Me-B[c]C) is a potent nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH). Analogous compounds in this class (e.g., 7H-benzo[c]carbazole) are classified as Group 2B carcinogens.[1] All protocols described herein require Biosafety Level 2 (BSL-2) containment and strict adherence to chemical hygiene plans for handling mutagens.

Compound Profile & Experimental Rationale

Chemical Identity:

  • IUPAC Name: 9-Methyl-7H-benzo[c]carbazole

  • Class: Aza-PAH / Carbazole derivative

  • Molecular Weight: ~231.29 g/mol

  • Solubility: Highly lipophilic (LogP > 4.5). Soluble in DMSO, Acetone, Dichloromethane; insoluble in water.

Scientific Context: Research on 9-Me-B[c]C typically focuses on two divergent pathways:

  • Carcinogenesis Models: Investigating the steric influence of the methyl group on metabolic activation by Cytochrome P450 (CYP1A1/1B1) and subsequent DNA adduct formation (sarcomagenesis vs. hepatocarcinogenesis).

  • Pharmacological Probes: Recent studies explore carbazole derivatives for antimicrobial and intercalating anticancer properties.

Mechanistic Insight: Unlike the parent 7H-benzo[c]carbazole, which is a potent hepatocarcinogen, methyl-substitution can shift organotropism. The methyl group at the C9 position may sterically hinder specific enzymatic oxidations or, conversely, serve as a site for hydroxylation. The administration protocol must account for this by ensuring systemic distribution without precipitation.

Formulation & Vehicle Selection

Due to high lipophilicity, aqueous buffers (PBS) alone will cause precipitation, leading to erratic absorption and local toxicity (peritonitis). Three vehicle systems are validated for in vivo delivery.

Table 1: Vehicle Systems for 9-Me-B[c]C Administration

RouteVehicle CompositionStabilityApplication Note
Oral (PO) Corn Oil or Tricaprylin High (>24h)Standard for carcinogenicity bioassays. Mimics dietary lipid uptake.
IP / IV 10% DMSO / 40% PEG-400 / 50% Saline Moderate (Use <1h)"Gold standard" for bioavailability. Must be mixed fresh to prevent crashing out.
Topical Acetone or Benzene:Acetone (9:1) HighFor skin tumorigenesis assays. Rapid evaporation leaves compound on stratum corneum.

Preparation Protocols

Protocol A: Lipid-Based Formulation (Oral Gavage)

Best for chronic toxicity or tumorigenicity studies.

  • Weighing: Weigh the required amount of 9-Me-B[c]C in a pre-tared glass vial inside a fume hood.

  • Solubilization: Add a small volume of Acetone (approx. 5% of final volume) to the solid to dissolve it completely.

  • Mixing: Add the required volume of Corn Oil (e.g., Sigma C8267).

  • Evaporation: Place the open vial under a gentle stream of Nitrogen gas or in a vacuum concentrator to evaporate the acetone. Critical: Failure to remove acetone can cause gastric irritation.

  • Sonication: Sonicate the oil mixture at 40°C for 20 minutes until optically clear.

  • Sterilization: Filter sterilization is difficult with oil. Prepare under aseptic conditions or use gamma-irradiated oil.

Protocol B: Co-Solvent Formulation (Intraperitoneal)

Best for pharmacokinetic (PK) or acute metabolic studies.

  • Stock Solution: Dissolve 9-Me-B[c]C in 100% DMSO to a concentration 10x higher than the final target.

  • Intermediate: Add PEG-400 to the DMSO stock (Ratio 1:4). Vortex vigorously.

  • Final Dilution: Slowly add warm (37°C) sterile saline (0.9% NaCl) while vortexing.

    • Visual Check: The solution may turn slightly cloudy (Tyndall effect) but should not have visible crystals. If crystals form, add Tween-80 (up to 5%).

In Vivo Administration Workflows

Workflow 1: Intraperitoneal (IP) Injection

Target Dosage: 10 – 50 mg/kg (Single dose or q.d. x 3 days)

  • Restraint: Secure the mouse/rat using the scruff method to expose the abdomen.

  • Site Prep: Swab the lower right quadrant with 70% ethanol.

  • Injection: Use a 27G needle. Insert at a 30° angle, aspirate slightly to ensure no bowel perforation, and inject slowly (100-200 µL volume for mice).

  • Post-Op: Monitor for "writhing" (sign of peritoneal irritation from DMSO).

Workflow 2: Topical Application (Skin Painting)

Target Dosage: 50 – 100 nmol per application

  • Shaving: Shave the dorsal skin of the mouse 48 hours prior to treatment (avoid nicks).

  • Application: Using a micropipette, apply 50-100 µL of the Acetone-based solution dropwise to the shaved area.

  • Drying: Hold the animal for 30 seconds to allow solvent evaporation before returning to the cage.

  • Safety: Housing cages must be labeled as "Carcinogen Hazard." Bedding contains toxic metabolites.

Metabolic Activation Pathway

Understanding the metabolism is crucial for interpreting toxicity. 9-Me-B[c]C undergoes bioactivation via Phase I enzymes (CYP450) and Phase II conjugation.

MetabolicPathway cluster_liver Hepatocyte / Target Cell Compound 9-Methyl-7H-benzo[c]carbazole (Lipophilic Parent) CYP CYP1A1 / CYP1B1 (Microsomal Oxidation) Compound->CYP Bioactivation Epoxide Epoxide Intermediate (Electrophilic) CYP->Epoxide Phenol Phenolic Metabolites (Excreted via Bile/Urine) CYP->Phenol Detoxification Diol Dihydrodiol (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase Adduct DNA Adducts (N2-dG / N6-dA) Diol->Adduct Ultimate Carcinogen Binding

Figure 1: Proposed metabolic activation pathway of 9-Methyl-7H-benzo[c]carbazole. The compound requires CYP450-mediated oxidation to form reactive electrophiles that bind DNA or are excreted as phenols.

Experimental Workflow Diagram

AdminWorkflow Start Experimental Design (Define N, Dose, Timepoints) Prep Vehicle Preparation (Corn Oil or DMSO/PEG) Start->Prep Check Solubility Check (Clear solution?) Prep->Check Check->Prep No (Add co-solvent) Admin Administration (IP / PO / Topical) Check->Admin Yes Monitor Monitoring (Weight, Signs of Toxicity) Admin->Monitor Sample Tissue Collection (Liver, Lung, Skin) Monitor->Sample Endpoint Analysis Analysis (HPLC, Histology, DNA Adducts) Sample->Analysis

Figure 2: Step-by-step experimental workflow from formulation to data analysis.

Safety & Waste Management

Handling:

  • Double-Gloving: Nitrile gloves (double layer) are mandatory.

  • Surface Protection: Use absorbent bench pads backed with plastic.

  • Deactivation: Spills should be treated with a 10% bleach solution or a surfactant-based decontamination agent (e.g., Contrad® 70) before wiping.

Waste Disposal:

  • Bedding: Bedding from treated animals (first 72h) is considered hazardous chemical waste due to urinary/fecal excretion of mutagenic metabolites.

  • Carcasses: Must be incinerated as hazardous biological waste.

References

  • Warshawsky, D., et al. (1996). "Carcinogenicity of 7H-dibenzo[c,g]carbazole, dibenz[a,j]acridine and benzo[a]pyrene in mouse skin and liver following topical application." Carcinogenesis, 17(2), 329-335.

  • Stiborová, M., et al. (2020). "7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity." Science of The Total Environment, 718, 137353.

  • Valero, A., et al. (1998). "In vitro metabolism of N-methyl-dibenzo[c,g]carbazole a potent sarcomatogen devoid of hepatotoxic and hepatocarcinogenic properties."[2] Carcinogenesis, 19(6).

  • IARC Working Group. (2013). "7H-Dibenzo[c,g]carbazole."[1][2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 103.[1]

  • Grande, F., et al. (2023).[4] "Carbazoles: Role and Functions in Fighting Diabetes."[4] Applied Sciences, 13(1), 349.[4] [4]

Sources

Method

high-performance liquid chromatography (HPLC) method for 9-Methyl-7(H)-benzo[C]carbazole

This Application Note is structured to guide researchers through the development, execution, and validation of an HPLC method for 9-Methyl-7(H)-benzo[c]carbazole . This specific isomer belongs to the class of alkylated a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development, execution, and validation of an HPLC method for 9-Methyl-7(H)-benzo[c]carbazole . This specific isomer belongs to the class of alkylated aza-polycyclic aromatic hydrocarbons (aza-PAHs), which are critical targets in environmental toxicology and drug discovery due to their potent mutagenic properties and structural similarity to bioactive alkaloids.

Introduction & Scope

9-Methyl-7(H)-benzo[c]carbazole is a planar, tetracyclic nitrogen-containing aromatic compound. Unlike its N-methylated counterparts, this C-alkylated derivative possesses a free N-H moiety at position 7, allowing for hydrogen bonding interactions that influence its retention behavior and biological activity.

This protocol addresses the specific challenges of analyzing this lipophilic, highly fluorescent molecule:

  • Hydrophobicity: The additional methyl group increases retention on Reverse Phase (RP) columns compared to the parent benzo[c]carbazole.

  • Peak Shape: The basic nitrogen lone pair can interact with residual silanols on silica columns, leading to peak tailing.

  • Isomer Resolution: Separation from positional isomers (e.g., 10-methyl or 8-methyl analogs) requires high-efficiency stationary phases.

Physicochemical Profile

Understanding the molecule is the first step to robust method design.

PropertyValue (Experimental/Predicted)Implications for HPLC
Molecular Formula C

H

N
Molecular Weight 231.30 g/mol Suitable for LC-MS (ESI+)
LogP (Octanol/Water) ~5.2 (Predicted)Requires high % organic mobile phase.
pKa (Acidic N-H) > 15Neutral in standard pH (2-8).
pKa (Basic N:) < 1Unlikely to be protonated unless pH < 2.
UV Maxima (

)
~270 nm, 328 nm, 365 nm270 nm for general detection; 365 nm for selectivity.
Fluorescence

330 nm /

395 nm
Preferred detection mode (1000x more sensitive than UV).

Method Development Strategy

Stationary Phase Selection
  • Standard C18 (Monomeric): Often insufficient for separating planar PAH isomers.

  • Polymeric C18 (Recommended): Columns like Agilent Zorbax Eclipse PAH or Vydac 201TP are designed for PAHs. The polymeric bonding creates a "slot-like" steric selectivity that discriminates based on molecular shape (planarity), which is crucial for separating the 9-methyl isomer from others.

  • Base Deactivation: To prevent peak tailing caused by the nitrogen lone pair, use a column with high-purity silica (Type B) and extensive end-capping.

Detection Mode: Fluorescence vs. UV

While UV (Diode Array) is useful for purity confirmation, Fluorescence Detection (FLD) is mandatory for trace analysis (environmental/biological samples). The rigid benzo[c]carbazole skeleton has a high quantum yield.

  • Mechanism: The methyl group typically induces a slight bathochromic shift (red-shift, +2-5 nm) compared to the parent 7H-benzo[c]carbazole.

Detailed Experimental Protocol

Instrumentation
  • System: HPLC with quaternary pump and degasser.

  • Detectors:

    • Fluorescence Detector (FLD): PMT Gain 10-12.

    • Diode Array Detector (DAD): 200–450 nm scan range.

Chromatographic Conditions
ParameterSettingRationale
Column C18 Polymeric (150 mm x 4.6 mm, 3.5 µm)Balances resolution and run time.[1]
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for PAHs than Methanol.
Flow Rate 1.2 mL/minOptimized for 4.6 mm ID columns.
Temperature 30°CControls viscosity and retention reproducibility.
Injection Volume 5–20 µLDepends on sample concentration.
Gradient Program

Note: Isocratic elution at 85% B is possible but gradient is recommended to clean the column of highly lipophilic impurities.

Time (min)% Mobile Phase BEvent
0.0 70Initial equilibration.
15.0 95Linear gradient to elute target.
20.0 95Wash step (remove late eluters).
20.1 70Return to initial conditions.
25.0 70Re-equilibration.
Detection Settings
  • UV Channel: 270 nm (Quantification), 330 nm (Confirmation).

  • Fluorescence: Excitation: 330 nm | Emission: 395 nm .

Sample Preparation Workflow

For biological (microsomes/plasma) or environmental samples, a liquid-liquid extraction (LLE) is required to remove the matrix and concentrate the analyte.

SamplePrep Start Raw Sample (Plasma/Microsomes) AddIS Add Internal Standard (e.g., 9-Ethylcarbazole) Start->AddIS Basify Adjust pH > 10 (0.1M NaOH) AddIS->Basify Extract LLE Extraction Solvent: Hexane:EtOAc (9:1) Basify->Extract Basify->Extract Deprotonates Matrix Vortex Vortex (2 min) & Centrifuge Extract->Vortex SepLayer Collect Organic Layer Vortex->SepLayer Evap Evaporate to Dryness (N2 stream @ 40°C) SepLayer->Evap Recon Reconstitute (100% Acetonitrile) Evap->Recon Inject Inject into HPLC Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for 9-Methyl-7(H)-benzo[c]carbazole. The basification step ensures the analyte remains neutral (though pKa is high, this suppresses ionization of acidic matrix interferences).

Method Validation Parameters (Self-Validating Logic)

To ensure the method is trustworthy, perform the following validation steps.

System Suitability Test (SST)

Run a standard mix before every batch.

  • Tailing Factor (

    
    ):  Must be < 1.3. If > 1.3, the column is aging or silanol activity is high. Remedy: Add 5mM Ammonium Acetate to Mobile Phase A.
    
  • Resolution (

    
    ):  If analyzing isomers, 
    
    
    
    between 9-methyl and 7H-benzo[c]carbazole must be > 1.5.
Linearity & Sensitivity
  • Range: 1 ng/mL – 1000 ng/mL (Fluorescence).

  • LOD (Limit of Detection): Typically ~0.1 ng/mL due to high fluorescence quantum yield.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Switch to "End-capped" column; add modifier (Triethylamine 0.1% or Ammonium Acetate).
Retention Shift Temperature fluctuation.Ensure column oven is stable at 30°C ± 0.5°C.
Low Sensitivity Fluorescence quenching.Degas mobile phase thoroughly (Oxygen quenches PAH fluorescence).
Ghost Peaks Carryover.Use a needle wash of 50:50 ACN:Isopropanol.

References

  • SIELC Technologies. (2018).[2] Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 7H-Dibenzo[c,g]carbazole UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Warshawsky, D., et al. (1996). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites. Carcinogenesis. Retrieved from [Link]

  • PubChem. 7H-Benzo[c]carbazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: 9-Methyl-7(H)-benzo[c]carbazole as a Probe for Receptor Signaling and Metabolic Profiling

This guide is structured as a high-level technical document for 9-Methyl-7(H)-benzo[c]carbazole , a specific tetracyclic carbazole derivative.[1] CRITICAL DISAMBIGUATION NOTICE: Before proceeding, it is vital to distingu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for 9-Methyl-7(H)-benzo[c]carbazole , a specific tetracyclic carbazole derivative.[1]

CRITICAL DISAMBIGUATION NOTICE: Before proceeding, it is vital to distinguish this compound from 9-Methyl-9H-beta-carboline (9-MeBC) .

  • 9-MeBC (Beta-carboline): A tricyclic compound widely researched for dopaminergic neuroregeneration and cognitive enhancement.[1]

  • 9-Methyl-7(H)-benzo[c]carbazole (Benzo[c]carbazole): A tetracyclic polycyclic aromatic hydrocarbon (PAH) derivative.[1] Benzo[c]carbazoles are typically studied as fluorescent probes , AhR (Aryl hydrocarbon Receptor) ligands , and environmental analytical standards for metabolic toxicology.[1] They are not interchangeable. This guide focuses strictly on the benzo[c]carbazole entity (CAS 117043-89-7) as a probe for molecular toxicology and receptor signaling.[1]

[1]

Executive Summary

9-Methyl-7(H)-benzo[c]carbazole (9-MeBcHz) is a lipophilic, tetracyclic heteroaromatic compound used in chemical biology primarily to probe xenobiotic metabolism and Aryl hydrocarbon Receptor (AhR) signaling pathways.[1] Unlike simple carbazoles, the benzo[c]-fused system imparts extended conjugation, resulting in distinct fluorescence properties and high affinity for hydrophobic pockets in cytochrome P450 enzymes (specifically CYP1A1/1B1).[1] This guide details its application as a mechanistic probe for studying PAH activation, receptor binding kinetics, and cellular fluorescence imaging.[1]

Chemical Properties & Handling[1]

PropertySpecificationBiological Implication
Molecular Weight 231.29 g/mol Cell-permeable small molecule.[1]
LogP (Predicted) ~4.8Highly lipophilic; rapidly crosses cell membranes; accumulates in lipid bilayers.[1]
Fluorescence Excitation: ~340 nmEmission: ~390-420 nmSuitable for UV-excited blue fluorescence imaging; sensitive to solvent polarity.[1]
Solubility DMSO (up to 20 mM)Toluene (Analytical)Stock solutions must be prepared in DMSO for biological assays.[1] Avoid aqueous storage.[1]
Stability Light-sensitive (solid & solution)Store in amber vials at -20°C.

Core Applications in Chemical Biology

A. Probing the Aryl Hydrocarbon Receptor (AhR) Pathway

Benzo[c]carbazole derivatives are potent ligands for the AhR, a cytosolic transcription factor.[1] Upon binding, 9-MeBcHz induces nuclear translocation of AhR, mimicking environmental PAH exposure but with distinct steric properties due to the 9-methyl substitution.[1] This makes it a valuable tool for:

  • Competitive Binding Studies: Assessing the affinity of novel drugs against a known PAH-type ligand.[1]

  • Transcriptional Activation: Measuring the induction of Phase I enzymes (CYP1A1) via Xenobiotic Response Elements (XRE).

B. Fluorescence Membrane Probing

Due to its planar, conjugated structure and high lipophilicity, 9-MeBcHz acts as an intercalating probe for lipid environments.[1] Its fluorescence quantum yield often increases in non-polar environments, allowing it to serve as a stain for lipid droplets or hydrophobic cellular compartments.[1]

Experimental Protocols

Protocol 1: AhR Activation Assay (Luciferase Reporter)

Objective: Quantify the potency of 9-MeBcHz in activating AhR-mediated transcription compared to a reference ligand (e.g., TCDD or Benzo[a]pyrene).[1]

Materials:

  • HepG2 or MCF-7 cells (AhR-positive lines).[1]

  • pGL4.43[luc2P/XRE/Hygro] vector (Promega) or equivalent XRE-luciferase construct.[1]

  • 9-MeBcHz Stock (10 mM in DMSO).[1]

  • Dual-Luciferase Reporter Assay System.[1]

Workflow:

  • Seeding: Plate cells in 96-well white-walled plates (10,000 cells/well) in phenol-red-free DMEM. Incubate for 24h.

  • Transfection: Transiently transfect cells with the XRE-luciferase plasmid using a liposomal reagent (e.g., Lipofectamine).[1] Co-transfect with Renilla luciferase for normalization.[1] Incubate 18-24h.

  • Treatment:

    • Prepare serial dilutions of 9-MeBcHz in culture media (Range: 1 nM to 10 µM).

    • Keep final DMSO concentration < 0.1%.[1]

    • Include a Vehicle Control (0.1% DMSO) and Positive Control (10 nM TCDD or 1 µM Benzo[a]pyrene).[1]

    • Treat cells for 6–24 hours.[1]

  • Lysis & Detection:

    • Wash cells 1x with PBS.[1]

    • Apply Passive Lysis Buffer (20 µL/well).[1] Shake for 15 min.

    • Add Luciferase Assay Reagent II (100 µL) and measure Firefly luminescence.[1]

    • Add Stop & Glo® Reagent (100 µL) and measure Renilla luminescence.[1]

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine EC50.

Protocol 2: Microsomal Metabolic Stability (CYP-Mediated)

Objective: Determine the metabolic half-life of 9-MeBcHz and identify if the 9-methyl group blocks or shifts metabolic oxidation (e.g., "bay region" oxidation theory).[1]

Materials:

  • Liver Microsomes (Human or Rat, 20 mg/mL protein).[1]

  • NADPH Regenerating System (solutions A and B).[1]

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Carbazole).[1]

Workflow:

  • Pre-incubation:

    • Mix: 445 µL Buffer + 25 µL Microsomes (final 0.5 mg/mL) + 5 µL 9-MeBcHz (final 1 µM).

    • Pre-warm at 37°C for 5 minutes.

  • Initiation: Add 25 µL NADPH regenerating system to start the reaction.

  • Sampling: At time points 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).

  • Quantification: Analyze supernatant via LC-MS/MS or HPLC-FLD (Fluorescence detection: Ex 340nm / Em 410nm).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1] Half-life (t1/2) = 0.693/k.[1]

Mechanistic Visualization

The following diagram illustrates the interaction of 9-Methyl-7(H)-benzo[c]carbazole with the AhR signaling pathway and its subsequent metabolic fate.

AhR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 9-Methyl-7(H)-benzo[c]carbazole (Lipophilic Ligand) AhR_Complex AhR / HSP90 / XAP2 (Inactive Complex) Compound->AhR_Complex Passive Diffusion & Binding Metabolism Phase I Metabolism (CYP1A1/1B1) Compound->Metabolism Substrate AhR_Active Ligand-AhR Complex AhR_Complex->AhR_Active HSP90 Release Heterodimer AhR / ARNT Heterodimer AhR_Active->Heterodimer Nuclear Translocation Metabolite Hydroxylated Metabolites (Fluorescent/Toxic) Metabolism->Metabolite Oxidation ARNT ARNT (Nuclear Translocator) ARNT->Heterodimer Dimerization XRE XRE (DNA Promoter) Heterodimer->XRE Binding Transcription Gene Transcription (CYP1A1, CYP1B1) XRE->Transcription Induction Transcription->Metabolism Enzyme Synthesis

Figure 1: Mechanism of Action for 9-Methyl-7(H)-benzo[c]carbazole involving AhR activation, nuclear translocation, and feedback metabolism via induced Cytochrome P450 enzymes.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12816353, 9-Methyl-7H-benzo[c]carbazole.[1] Retrieved from [Link][1]

  • Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals.[1] Annual Review of Pharmacology and Toxicology.[1] (Contextual grounding for Benzo[c]carbazole as AhR ligand). Retrieved from [Link][1]

  • Pankow, D., et al. (2009). Metabolism and carcinogenicity of benzo[c]carbazole derivatives.[1] Toxicology Letters.[1] (General reference for scaffold toxicity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 9-Methyl-7(H)-benzo[c]carbazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 9-Methyl-7(H)-benzo[c]carbazole. This guide is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 9-Methyl-7(H)-benzo[c]carbazole. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this and related heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established literature to help you improve your reaction yields and product purity.

Section 1: Synthesis Strategy Selection - Frequently Asked Questions

The synthesis of the benzo[c]carbazole scaffold is a non-trivial task, often complicated by issues of regioselectivity and yield. The choice of synthetic route can significantly impact the success of your experiment.

Q1: What are the primary synthetic routes to the benzo[c]carbazole core, and which is best for my application?

A1: There are several effective strategies to construct the benzo[c]carbazole skeleton. The optimal choice depends on the availability of starting materials, desired substitution patterns, and tolerance for specific reaction conditions. The three most common and versatile approaches are:

  • Palladium-Catalyzed Cross-Coupling Sequences: This modern approach typically involves a Suzuki or Negishi coupling to form a key biaryl bond, followed by an intramolecular Buchwald-Hartwig amination to form the pyrrole ring.[1][2] This method offers high functional group tolerance and excellent control over regioselectivity.

  • Fischer Indole Synthesis: A classical and powerful method for forming the indole/carbazole core. It involves the acid-catalyzed reaction of an appropriately substituted arylhydrazine with a cyclic ketone, followed by aromatization.[3][4] While effective, it can sometimes require harsh conditions and may produce isomeric byproducts.

  • Diels-Alder Cycloaddition: This elegant approach involves a [4+2] cycloaddition reaction between a 2-alkenylindole (the diene) and an aryne (the dienophile), followed by aromatization.[5] It provides rapid access to the core structure.

Comparative Overview of Synthetic Strategies

StrategyAdvantagesDisadvantagesKey Considerations
Pd-Catalyzed Cross-Coupling Excellent functional group tolerance; High regioselectivity; Generally milder conditions.[2][6]Can be expensive (catalyst, ligands); Requires careful optimization of catalyst system.Ligand and base selection are critical for the C-N bond formation step.[7]
Fischer Indole Synthesis Cost-effective starting materials; Powerful for core scaffold formation.Often requires harsh acidic conditions and high temperatures; Can lead to isomeric mixtures.[3][4]Choice of acid catalyst and control of temperature are crucial for yield and selectivity.
Diels-Alder Cycloaddition Rapid construction of the core; High convergence.Generation of reactive aryne intermediate can be challenging; Substrate scope may be limited.[5]Requires anhydrous conditions for aryne generation.
Section 2: Troubleshooting Guide by Synthetic Method

This section provides specific troubleshooting advice for common issues encountered during the synthesis of 9-Methyl-7(H)-benzo[c]carbazole.

2.1 Palladium-Catalyzed Cross-Coupling Route

This strategy is highly effective but sensitive to reaction parameters. A common sequence involves a Suzuki coupling to create a 2-amino-2'-halobiphenyl intermediate, followed by an intramolecular Buchwald-Hartwig amination.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Intramolecular Buchwald-Hartwig Amination cluster_2 Step 3: N-Methylation A Aryl Halide (e.g., 2-Bromoaniline derivative) D 2-Amino-biaryl Intermediate A->D B Arylboronic Acid/Ester (e.g., Naphthylboronic acid) B->D C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) C->D F 7(H)-Benzo[c]carbazole D->F E Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) E->F H 9-Methyl-7(H)-benzo[c]carbazole (Final Product) F->H G Base (e.g., NaH) + Methylating Agent (e.g., CH3I) G->H G A 1-Naphthylhydrazine D Hydrazone Intermediate A->D B Cyclohexanone Derivative B->D C Acid Catalyst (e.g., PPA, H2SO4, ZnCl2) C->D E [3,3]-Sigmatropic Rearrangement D->E F Tetrahydrobenzo[c]carbazole Intermediate E->F H 7(H)-Benzo[c]carbazole F->H G Oxidizing Agent (e.g., DDQ, Air, Pd/C) G->H

Sources

Optimization

preventing degradation of 9-Methyl-7(H)-benzo[C]carbazole in solution

Technical Support Center: Stabilization & Handling of 9-Methyl-7(H)-benzo[c]carbazole Executive Summary You are working with 9-Methyl-7(H)-benzo[c]carbazole , a polycyclic aromatic hydrocarbon (PAH) derivative characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization & Handling of 9-Methyl-7(H)-benzo[c]carbazole

Executive Summary

You are working with 9-Methyl-7(H)-benzo[c]carbazole , a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an extended


-conjugated system and a reactive secondary amine (N-H) at the 7-position.[1][2]

The Critical Instability Triad:

  • Photochemical Oxidation: The extended conjugation lowers the HOMO-LUMO gap, making the molecule a potent sensitizer for singlet oxygen (

    
    ) upon exposure to UV/Blue light.
    
  • Radical Formation: The 7(H) nitrogen is susceptible to hydrogen abstraction, leading to radical coupling (dimerization) or oxidation to quinone derivatives.

  • Surface Adsorption: With a predicted LogP > 4.5, this compound is highly hydrophobic and will rapidly adsorb to polypropylene (plastic) surfaces, causing "phantom" concentration losses.

Module 1: Photochemical & Oxidative Degradation

Issue: Solution turns yellow/brown or HPLC purity drops.

The Mechanism: Unlike simple carbazoles, the benzo-fused system of 9-Methyl-7(H)-benzo[c]carbazole absorbs light at longer wavelengths (UVA/Blue). Upon excitation, the molecule enters a triplet state that transfers energy to dissolved oxygen, generating singlet oxygen (


). This reactive species attacks the electron-rich aromatic ring or the N-H bond, leading to ring-opening or quinone formation (often yellow/brown colored).
Troubleshooting & Prevention
Symptom Root Cause Corrective Action (The "Golden Rules")
Yellowing of Solution Photo-oxidation (Quinone formation)Amber Glass Only: Store all stock solutions in amber borosilicate glass. Wrap clear vessels in aluminum foil immediately.
Precipitation Oxidative Dimerization (N-N coupling)Argon Purge: Sparge solvents with Argon (preferred over Nitrogen due to density) for 15 mins before dissolving the solid.
Baseline Drift (HPLC) Peroxide formation in solventSolvent Grade: Use only anhydrous, degassed DMSO or DMF. Avoid ethers (THF) which form peroxides that attack the carbazole.
Visualizing the Degradation Pathway

The following diagram illustrates why light and oxygen are synergistic enemies of this molecule.

degradation_pathway Compound 9-Methyl-7(H)-benzo[c]carbazole (Ground State) Excited Excited Triplet State (T1) Compound->Excited UV/Vis Light (hν) SingletOx Singlet Oxygen (1O2 Generated) Excited->SingletOx Energy Transfer to Dissolved O2 Radical N-Centered Radical (Hydrogen Abstraction) SingletOx->Radical Reacts with N-H Quinone Quinone/Oxides (Yellow/Brown Product) Radical->Quinone Oxidation Dimer 7,7'-Bi-benzo[c]carbazole (Precipitate) Radical->Dimer Coupling

Caption: Photochemical cascade leading to oxidation and dimerization. Note that light acts as the trigger, but dissolved oxygen is the reagent.

Module 2: Solubility & Surface Adsorption

Issue: Concentration is lower than calculated, but no degradation peaks are visible.

The Mechanism: This molecule is lipophilic. In aqueous buffers or polar protic solvents (like methanol), it seeks hydrophobic surfaces. It will bind tenaciously to:

  • Polypropylene pipette tips.

  • Polystyrene serological pipettes.

  • Plastic microfuge tubes.

Solvent Compatibility Guide
SolventSolubility RatingApplication Notes
DMSO (Anhydrous) Excellent Preferred. Stable storage at -20°C. Freeze/thaw cycles are safe if sealed under Argon.
DMF Good Alternative to DMSO. Harder to remove if evaporating.
Acetone/DCM Good Good for transfers, but high volatility causes concentration errors.
Ethanol/Methanol Poor/Moderate Avoid for Stock. Risk of precipitation upon cold storage.
Water/PBS Insoluble Do Not Use. Requires a carrier solvent (DMSO) to stay in solution (max < 1% final DMSO).
Protocol: "Zero-Loss" Handling
  • Glassware: Use only borosilicate glass vials with PTFE-lined caps.

  • Pipetting: Pre-wet pipette tips. Aspirate the solvent and dispense it back into the source vial 3 times before taking the final aliquot. This saturates the plastic tip surface with the compound, preventing loss of the actual sample.

  • Dilution: When diluting into aqueous buffer (e.g., for cell culture), inject the DMSO stock submerged directly into the vortexing buffer. Do not drop it on top, or it will precipitate as a film on the surface.

Module 3: Frequently Asked Questions (FAQ)

Q1: My stock solution in DMSO froze at -20°C. Is the compound damaged? A: The compound is likely safe, but the physical stress of freezing can induce precipitation.

  • Fix: Thaw completely at room temperature (protected from light). Sonicate for 5 minutes to ensure redissolution. Vortex heavily. Check for clarity before use.

Q2: Can I use ultrasonic baths to dissolve the solid? A: Yes, but with a caveat. Ultrasonication generates heat and can create local hot-spots that accelerate oxidation.

  • Protocol: Sonicate in short bursts (30 seconds) and keep the vial immersed in an ice-water bath to prevent thermal degradation.

Q3: Why does the protocol specify "7(H)"? A: The "7(H)" notation confirms that the nitrogen atom is unsubstituted (it has a hydrogen atom attached). This is the "Achilles' heel" of the molecule regarding oxidation. If it were "7-Methyl" (N-methyl), it would be significantly more stable against oxidation but would have different biological properties.

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a 10 mM stock solution of 9-Methyl-7(H)-benzo[c]carbazole (MW ≈ 231.29 g/mol ).

  • Environment: Work in a hood with lights dimmed or covered with amber filters.

  • Weighing: Weigh ~2.3 mg of solid into an amber glass vial . Do not use a plastic weigh boat; weigh directly into the tared vial if possible to avoid transfer losses.

  • Solvent Prep: Take 1 mL of Anhydrous DMSO. Bubble Argon gas through the DMSO for 5 minutes to displace dissolved oxygen.

  • Dissolution: Add the degassed DMSO to the vial. Cap immediately (PTFE liner).

  • Mixing: Vortex for 30 seconds. If solid remains, sonicate (ice bath) for 1 minute.

  • Storage: Purge the headspace of the vial with Argon for 10 seconds before final capping. Seal with Parafilm. Store at -20°C or -80°C.

References

  • Chemical Identity & Structure

    • National Institute of Standards and Technology (NIST). "9H-Carbazole, 9-methyl- (Isomer Comparison)." NIST Chemistry WebBook, SRD 69.
    • (Note: General carbazole data used for structural inference).

  • Photostability of Benzo[c]carbazoles

    • BenchChem Technical Support. "Photodegradation of 1H-Benzo[c]carbazole in Electronic Devices."
  • Synthesis & Reactivity

    • ACS Omega.
  • Carcinogenicity & Metabolism (Context for Stability)

    • Mutation Research/Genetic Toxicology. "Genotoxicity of 7H-dibenzo[c,g]carbazole and its methyl derivatives." (2012).[3]

  • General Handling of PAHs

    • GuideChem.

Sources

Troubleshooting

Technical Support Center: Optimizing 9-Methyl-7(H)-benzo[C]carbazole for Cell-Based Assays

Introduction: Understanding Your Molecule Welcome to the technical support guide for 9-Methyl-7(H)-benzo[C]carbazole . As a researcher, you are likely utilizing this compound as a probe for Aryl Hydrocarbon Receptor (AhR...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support guide for 9-Methyl-7(H)-benzo[C]carbazole . As a researcher, you are likely utilizing this compound as a probe for Aryl Hydrocarbon Receptor (AhR) activation, a mutagenicity model, or a specific fluorescent intercalator.

The Core Challenge: This molecule belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and carbazole derivatives. Its defining characteristic in cell culture is extreme hydrophobicity .[1] The most common experimental failure is not "lack of activity," but rather micro-precipitation in the culture medium, which leads to erratic data, false negatives, or physical toxicity that mimics chemical cytotoxicity.

This guide moves beyond standard protocols to address the causality of experimental success.

Phase 1: Solubilization & Stock Preparation (The Foundation)

The Issue: Direct addition of high-concentration DMSO stocks to aqueous media causes "crash-out"—the rapid aggregation of the hydrophobic compound before it can disperse.

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell well. Use this stepwise approach to ensure monodispersity.

Step-by-Step Workflow:

  • Primary Stock: Dissolve neat powder in 100% DMSO to create a 10 mM Master Stock. Vortex vigorously.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Intermediate Working Solution (100x): Dilute the Master Stock into 100% DMSO to create a concentration 100-fold higher than your final target.

    • Why? Keeping the compound in DMSO ensures it remains soluble during dilution steps.[1]

  • Final Dosing: Add the Intermediate Working Solution to the cell culture media at a 1:1000 ratio (e.g., 1 µL stock into 1 mL media).

    • Result: Final DMSO concentration is 0.1%, which is generally non-toxic to most cell lines.[1]

StockPrep cluster_prevention Critical Control Point Powder Solid Compound (Light Sensitive) MasterStock Master Stock (10 mM in 100% DMSO) Powder->MasterStock Dissolve InterStock Working Stock (1000x Target in DMSO) MasterStock->InterStock Dilute in DMSO FinalWell Assay Well (0.1% DMSO Final) InterStock->FinalWell 1:1000 Addition Media Culture Media (Pre-warmed 37°C) Media->FinalWell Bulk Volume

Figure 1: Stepwise dilution workflow to prevent hydrophobic compound precipitation ("crash-out") upon contact with aqueous media.

Phase 2: Determining the Optimal Concentration Window

The Issue: You must distinguish between specific receptor activation (AhR binding) and general cytotoxicity (cell death).

The "Dual-Plate" Validation Strategy

Run two parallel plates for every optimization experiment.

ParameterPlate A: Cytotoxicity (MTT/CTG)Plate B: Activity (Reporter/EROD)
Goal Determine the

(Kill concentration).
Determine the

(Effective concentration).
Range Broad: 0.1 µM – 100 µMNarrow/Low: 1 nM – 10 µM
Duration 24 - 48 Hours6 - 24 Hours (Early gene induction)
Control 0.1% DMSO (Vehicle)TCDD or Benzo[a]pyrene (Positive Control)

Interpretation:

  • Ideal Window: The concentration where Activity is >50% max but Viability is >90%.[1]

  • Red Flag: If your Activity curve overlaps with your Cytotoxicity curve, the observed "activity" may be a stress response (e.g., apoptosis) rather than specific signaling.[1]

Phase 3: Mechanism of Action & Pathway Verification

Context: 9-Methyl-7(H)-benzo[C]carbazole typically acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1] Upon binding, it translocates to the nucleus.

Why this matters: If you see no activity, your cell line may lack ARNT (the dimerization partner) or functional CYP1A1 machinery.[1]

AhR_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand 9-Me-Benzo[c]carbazole AhR_Complex AhR / Hsp90 / XAP2 Ligand->AhR_Complex Binding Activated_AhR Ligand-AhR Complex AhR_Complex->Activated_AhR Hsp90 Release Heterodimer AhR / ARNT Dimer Activated_AhR->Heterodimer Translocation ARNT ARNT ARNT->Heterodimer Dimerization DRE DRE (DNA Sequence) Heterodimer->DRE Binding GeneExp Transcription (CYP1A1, CYP1B1) DRE->GeneExp Induction

Figure 2: The AhR signaling cascade.[1][2] The compound must penetrate the cell membrane, bind cytosolic AhR, and translocate to the nucleus to induce transcription.

Troubleshooting & FAQs

Q1: My dose-response curve is flat (no activity).

Diagnosis:

  • Metabolic Requirement: Some carbazoles are "pro-ligands" requiring metabolic activation.[1]

    • Fix: Does your cell line express CYP450s? If using a reporter line (e.g., HepG2), they are usually competent. If using CHO or HEK293, you may need to co-transfect CYP1A1 or add an S9 liver fraction.[1]

  • Incubation Time: AhR activation is rapid.[1]

    • Fix: Measure mRNA (qPCR) at 4–6 hours.[1] Measure protein/activity (EROD/Luciferase) at 18–24 hours. Waiting 48+ hours may miss the peak due to metabolic clearance of the drug.

Q2: I see high background fluorescence in my microscopy assay.

Diagnosis: Benzo[c]carbazole derivatives are inherently fluorescent and planar (intercalating).[1]

  • Fix:

    • Wash cells 3x with PBS before imaging to remove membrane-bound compound.[1]

    • Use a "no-cell" control well with media + compound to subtract background media fluorescence.[1]

Q3: The compound precipitates even at 10 µM.

Diagnosis: The "Solubility Limit" in media has been reached.[1]

  • Fix:

    • Add 0.5% BSA (Bovine Serum Albumin) to your culture media.[1] BSA acts as a carrier protein (similar to serum albumin in blood), sequestering the hydrophobic molecule and keeping it in suspension without blocking its cellular uptake.

Q4: My results vary wildly between replicates.

Diagnosis: Adsorption to plasticware.[1] Hydrophobic PAHs stick to polystyrene.[1]

  • Fix:

    • Use glass-coated or low-binding tips and plates for the intermediate dilution steps.[1]

    • Do not store dilute solutions; prepare fresh immediately before dosing.[1]

References

  • Denison, M. S., et al. (2014).[1] "Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators." Methods in Molecular Biology. University of California, Davis.[1][3][4] [1]

  • Zhang, L., et al. (2019).[1] "Aryl hydrocarbon receptor activity of polyhalogenated carbazoles and the molecular mechanism." Environment International.[1] Aarhus University.[1]

  • Fonte, V. (2018).[1][5] "Ten Tips for Optimizing Cell-Based Assays." Biocompare.

  • Häggblad, M., et al. (2020).[1] "Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens." Scientific Reports.[1]

  • PubChem. (2025).[1] "7H-Benzo[c]carbazole Compound Summary." National Library of Medicine.[1] [1]

Sources

Optimization

protocol refinement for minimizing 9-Methyl-7(H)-benzo[C]carbazole toxicity in cells

Protocol Refinement & Toxicity Mitigation Guide[1][2] CRITICAL DISAMBIGUATION ALERT Are you working with the Nootropic "9-MeBC"? Before proceeding, verify your compound's chemical structure.[1][2] Target of this Guide: 9...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Refinement & Toxicity Mitigation Guide[1][2]
CRITICAL DISAMBIGUATION ALERT

Are you working with the Nootropic "9-MeBC"? Before proceeding, verify your compound's chemical structure.[1][2]

  • Target of this Guide: 9-Methyl-7(H)-benzo[C]carbazole . A tetracyclic, benzo-fused carbazole (often associated with environmental toxicology, AhR activation, and antimicrobial research).[1][2]

  • Common Confusion: 9-Methyl-9H-beta-carboline (9-MeBC) .[1][2][3] A tricyclic dopaminergic enhancer.[1][2]

  • If you are working with the nootropic 9-MeBC, the phototoxicity protocols below apply, but the metabolic pathways differ.

Introduction

Minimizing the toxicity of 9-Methyl-7(H)-benzo[C]carbazole (9-M-BcC) in mammalian cell lines requires a rigorous understanding of its physicochemical properties.[1][2] As a planar, lipophilic polycyclic aromatic hydrocarbon (PAH) derivative, its toxicity is driven by three vectors: solubility artifacts (precipitation) , phototoxicity (ROS generation) , and metabolic activation (AhR-CYP axis) .[1][2]

This guide provides self-validating protocols to distinguish between specific pharmacology and experimental artifacts.

Module 1: Formulation & Solubility Optimization

The Issue: 9-M-BcC is highly lipophilic. Toxicity often arises not from the drug itself, but from micro-precipitates adhering to cell membranes, causing physical stress and high local concentrations.[1][2]

Troubleshooting Guide: The "Crash-Out" Phenomenon
SymptomProbable CauseCorrective Protocol
Jagged/irregular cell death Micro-precipitation of compound on cell monolayer.[1][2]Protocol A (Serum Buffering)
High variance between wells Inconsistent solubilization in vehicle.[1][2]Protocol B (Warm Vortex)
Vehicle control toxicity DMSO concentration > 0.5%.[1][2]Reduce DMSO to < 0.1% final.
Protocol A: Serum-Buffered Step-Down Dilution

Standard direct dilution into media often causes immediate precipitation.[1][2]

  • Stock Prep: Dissolve 9-M-BcC in 100% DMSO to 1000x the final target concentration (e.g., 10 mM).

  • Intermediate Step: Add the DMSO stock to 100% Fetal Bovine Serum (FBS) first, not media.[1][2]

    • Ratio: 1 part Stock : 9 parts FBS.[1][2]

    • Mechanism:[1][2][3][4][5][6] Serum albumin binds the lipophilic carbazole, preventing crystallization.[1][2]

  • Final Dilution: Add the FBS-Drug mixture to the culture media.

  • Validation: Inspect media under 40x microscopy. If "shimmering" crystals are visible, the data is invalid.

Visual Workflow: Solubility Management

SolubilityProtocol Stock 1. DMSO Stock (1000x) Serum 2. FBS Intermediate (Albumin Binding) Stock->Serum 1:10 Dilution Precip Direct Addition (PRECIPITATION RISK) Stock->Precip Avoid Direct Media Contact Media 3. Culture Media (Final Dilution) Serum->Media Add to Media Cells 4. Cell Treatment (Homogeneous) Media->Cells Incubate Precip->Cells Toxicity Artifact

Caption: Step-down dilution using serum albumin as a carrier to prevent micro-precipitation and false-positive toxicity.

Module 2: Phototoxicity Mitigation

The Issue: Benzo[c]carbazoles are extended conjugated systems.[1][2] They absorb UV and Blue light, exciting electrons to a triplet state which transfers energy to molecular oxygen, generating Singlet Oxygen (


)—a potent ROS that kills cells rapidly.[1][2]
FAQ: Is my hood light killing my cells?

Q: I see massive cell death 24h after treatment, even at low doses. Why? A: If you worked in a standard biosafety cabinet with the lights on, you likely induced phototoxicity.[1][2]

Protocol: The "Dark Mode" Workflow

  • Ambient Light: Perform all handling under Yellow Light (Sodium vapor) or low-intensity indirect light.[1][2]

  • Incubation: Wrap plates in aluminum foil immediately after dosing.

  • Transport: Never transport clear plates through a lit corridor without covering.

  • Validation (The Light Control):

    • Plate A: Treated + Foil Wrap (Dark).[1][2]

    • Plate B: Treated + Exposed to hood light for 10 mins.

    • Result: If Plate B viability << Plate A, your toxicity is photo-driven.[1][2]

Module 3: Metabolic Activation (The AhR-CYP Axis)

The Issue: 9-Methyl-7(H)-benzo[C]carbazole is a known agonist of the Aryl Hydrocarbon Receptor (AhR) .[1][2]

  • Compound enters cell -> Binds AhR.[1][2]

  • AhR translocates to nucleus -> Induces CYP1A1/CYP1B1 .[1][2]

  • CYP enzymes metabolize the carbazole into reactive epoxides or diols .[1][2]

  • These metabolites form DNA adducts, causing delayed toxicity (48-72h).[1][2]

Experimental Strategy: Distinguishing Parent vs. Metabolite Toxicity

To determine if you can minimize toxicity by blocking metabolism, use an AhR antagonist.[1][2]

Protocol: The CH-223191 Blockade

  • Pre-treatment: Incubate cells with 10 µM CH-223191 (a specific AhR antagonist) for 1 hour prior to 9-M-BcC exposure.[1][2]

  • Treatment: Add 9-M-BcC.

  • Readout: If toxicity is reduced in the presence of CH-223191, the toxicity is metabolite-driven.[1][2]

    • Implication: You may need to use cell lines with low CYP1A1 expression (e.g., CHO cells) if metabolic toxicity is not the desired endpoint.[1][2]

Visual Pathway: Toxicity Mechanism[1][2]

ToxicityPathway Compound 9-Methyl-7(H)-benzo[C]carbazole AhR AhR Binding (Cytosol) Compound->AhR DNA DNA Adducts (Apoptosis) Compound->DNA Direct Intercalation (Less Potent) Nucleus Nuclear Translocation (ARNT Complex) AhR->Nucleus CYP CYP1A1 Induction Nucleus->CYP Transcription Metabolite Reactive Epoxides (Toxic Metabolites) CYP->Metabolite Enzymatic Activation Metabolite->DNA Intercalation

Caption: The AhR-mediated metabolic activation pathway.[1][2] Blocking AhR or CYP1A1 can mitigate toxicity in metabolically active cells.[1][2]

Module 4: Determining the Therapeutic Window (The "Goldilocks" Assay)

Avoid using simple viability (MTT) alone, as it depends on mitochondrial activity which carbazoles can suppress without killing the cell (cytostasis).[1][2]

Recommended Multiplex Assay:

  • LDH Release (Supernatant): Measures actual membrane rupture (Necrosis).[1][2]

  • ATP Content (Lysate): Measures metabolic health (Viability).[1][2]

Data Interpretation Table:

LDH SignalATP SignalInterpretationAction
High Low Acute Cytotoxicity (Necrosis)Reduce concentration; Check solubility.[1][2]
Low Low Cytostasis (Growth Arrest)This is likely the therapeutic window for cancer applications.[1][2]
Low High Healthy CellsIncrease dose to find EC50.[1][2]
High High Assay InterferenceCarbazole fluorescence interfering with assay? Use non-fluorescent readouts.[1][2]

References

  • Polzin, B. et al. (2018).[1][2] "9-Methyl-β-carboline-induced cognitive enhancement is mediated by dopaminergic neuritogenesis."[1][2] Journal of Neurochemistry. (Note: Cited for contrast regarding the beta-carboline class).[1][2]

  • Pankow, D. et al. (2010).[1][2] "Toxicity of 9-methyl-beta-carboline in primary human keratinocytes." Toxicology in Vitro. (Demonstrates phototoxicity mechanisms in carboline structures).[1][2]

  • Wei, Y. D. et al. (1999).[1][2] "Induction of CYP1A1 and CYP1B1 by benzo[c]carbazole derivatives." Chemico-Biological Interactions. (Establishes the AhR-CYP activation pathway for benzo[c]carbazoles).[1][2]

  • Warshawsky, D. et al. (1996).[1][2] "Carcinogenicity of 7H-benzo[c]carbazole derivatives." Toxicology Letters. (Foundational text on the toxicity profile of the specific benzo[c] scaffold).

  • National Center for Biotechnology Information. (2023).[1][2] "PubChem Compound Summary for CID 67459, 7H-Benzo[c]carbazole."

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 9-Methyl-7(H)-benzo[C]carbazole Binding Affinity

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes mechanistic insights with rigorous validation protocols to characterize the binding af...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes mechanistic insights with rigorous validation protocols to characterize the binding affinity of 9-Methyl-7(H)-benzo[C]carbazole .

Executive Summary

9-Methyl-7(H)-benzo[C]carbazole (9-Me-BCz) represents a distinct class of planar, lipophilic polycyclic aromatic hydrocarbons (PAHs). Structurally derived from the 7H-benzo[c]carbazole scaffold, this compound is primarily investigated for its interaction with the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor involved in xenobiotic metabolism, immune modulation, and carcinogenesis.

Unlike the parent carbazole, the benzo[c]-fusion extends the pi-electron system, enhancing DNA intercalation potential and altering the steric fit within the AhR ligand-binding pocket (LBP). The C9-methyl substitution introduces specific hydrophobic interactions that can modulate binding kinetics and metabolic stability compared to unsubstituted analogs.

This guide outlines the comparative performance of 9-Me-BCz against industry standards (TCDD, FICZ) and details the critical experimental workflows required to validate its binding affinity (


) and functional potency (

).

Mechanistic Profile & Signaling Pathway

The primary mode of action for 9-Me-BCz is agonism of the AhR. Upon binding, the ligand induces a conformational change exposing the nuclear localization signal, leading to translocation and transcriptional activation of Phase I/II enzymes (e.g., CYP1A1).

Figure 1: AhR Activation & Reporter Assay Logic

The following diagram illustrates the canonical pathway and the entry points for the validation protocols described in Section 4.

AhR_Pathway Ligand 9-Me-BCz (Ligand) AhR_Cyt AhR Complex (Cytosol) +HSP90/XAP2 Ligand->AhR_Cyt Binding (Kd) AhR_Ligand Ligand-AhR Complex AhR_Cyt->AhR_Ligand Conf. Change Nucleus Nuclear Translocation AhR_Ligand->Nucleus ARNT ARNT (Dimerization) Nucleus->ARNT Heterodimerization Genomic DRE Binding (Genomic DNA) ARNT->Genomic Transcription Transcription (CYP1A1 / Luciferase) Genomic->Transcription Promoter Activation

Caption: Canonical AhR signaling pathway showing ligand binding, nuclear translocation, and DRE-mediated transcription.[1] Protocol B targets the final transcription step.

Comparative Analysis: 9-Me-BCz vs. Benchmarks

To objectively assess 9-Me-BCz, it must be benchmarked against the high-affinity toxicant TCDD (dioxin) and the endogenous high-affinity ligand FICZ .

Feature9-Methyl-7(H)-benzo[C]carbazole TCDD (Benchmark) FICZ (Endogenous Control)
Primary Target AhR (Agonist)AhR (Super-Agonist)AhR (Agonist)
Binding Affinity (

)
~0.1 – 10 nM (Predicted)*1 – 10 pM0.07 – 1 nM
Metabolic Stability Moderate (Methyl group is a metabolic handle)High (Persistent)Low (Rapidly metabolized by CYP1A1)
Lipophilicity (LogP) ~5.2 (High)6.8 (Very High)~3.5 (Moderate)
Toxicity Profile Potential Mutagen/CarcinogenSevere Toxicity (Chloracne, Wasting)Non-toxic at phys. levels
Solubility DMSO, AcetoneToluene, DMSODMSO

*Note: The specific


 for 9-Me-BCz depends on the assay conditions. The benzo[c]carbazole scaffold typically exhibits nanomolar affinity, weaker than TCDD but comparable to 3-Methylcholanthrene (3-MC).

Experimental Validation Protocols

Protocol A: Competitive Ligand Binding Assay (Gold Standard)

Objective: Determine the equilibrium dissociation constant (


) of 9-Me-BCz by displacing a radiolabeled standard ([

H]-TCDD).

Materials:

  • Cytosolic fraction from Hepa1c1c7 cells (rich in AhR).

  • Radioligand: 2,3,7,8-Tetrachloro[1,6-

    
    H]dibenzo-p-dioxin ([
    
    
    
    H]TCDD).
  • Competitor: 9-Me-BCz (0.1 nM – 10 µM).

  • Hydroxyapatite (HAP) for protein precipitation.

Step-by-Step Methodology:

  • Preparation: Dilute 9-Me-BCz in DMSO to create a 7-point logarithmic concentration series.

  • Incubation: Mix 200 µL of cytosolic protein (1 mg/mL) with 1 nM [3H]TCDD and 2 µL of the competitor (9-Me-BCz) or vehicle (DMSO).

  • Equilibrium: Incubate at 4°C for 16 hours. Scientific Note: Low temperature prevents receptor degradation and metabolic activation during the assay.

  • Separation: Add 250 µL of HAP slurry. Incubate 30 mins on ice with vortexing. HAP binds the AhR-Ligand complex.

  • Wash: Centrifuge (2000 x g, 5 min), discard supernatant (unbound ligand). Wash pellet 3x with wash buffer containing 1% Triton X-100.

  • Quantification: Resuspend pellet in scintillation cocktail and count radioactivity (DPM).

  • Calculation: Plot % Specific Binding vs. Log[Competitor]. Use non-linear regression (One-site Fit Ki) to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: DRE-Luciferase Reporter Assay (Functional)

Objective: Validate that binding leads to functional transcriptional activation.

Materials:

  • Cell Line: H1L6.1c3 (Mouse hepatoma cells stably transfected with pGudLuc6.1 containing 4 DREs).

  • Reagent: Luciferase Lysis Buffer and Substrate (e.g., Promega Bright-Glo).

Step-by-Step Methodology:

  • Seeding: Plate H1L6.1c3 cells in 96-well white plates (20,000 cells/well) in DMEM + 10% FBS. Incubate 24h.

  • Dosing: Replace media with serum-free media containing 9-Me-BCz (10 pM – 10 µM). Include TCDD (1 nM) as positive control (Max Response).

  • Exposure: Incubate for 4–6 hours. Scientific Note: Short incubation minimizes cytotoxicity artifacts.

  • Lysis & Detection: Remove media, add 100 µL Lysis/Substrate reagent.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Normalize to TCDD max response (% Activity). Calculate

    
    .
    

Data Interpretation & Troubleshooting

Visualizing the Validation Workflow

Use this logic flow to interpret your results.

Validation_Logic Start Start Validation Bind_Assay Ligand Binding (Protocol A) Start->Bind_Assay Check_Ki Ki < 10 nM? Bind_Assay->Check_Ki Reporter_Assay Reporter Assay (Protocol B) Check_EC50 EC50 correlates with Ki? Reporter_Assay->Check_EC50 Check_Ki->Reporter_Assay Yes Non_Binder Non-Binder (Check Solubility) Check_Ki->Non_Binder No High_Affinity Validated: High Affinity Agonist Check_EC50->High_Affinity Yes Partial_Agonist Partial Agonist or Antagonist Check_EC50->Partial_Agonist No (High Binding, Low Activity)

Caption: Decision matrix for classifying 9-Me-BCz based on binding (Ki) and functional (EC50) data.

Critical Causality Checks (Self-Validation)
  • The Solubility Trap: PAHs like 9-Me-BCz are extremely hydrophobic. If your

    
     curve plateaus early, the compound may have precipitated. Correction:  Ensure final DMSO concentration < 0.1% and verify solubility via light scattering.
    
  • The Metabolism Artifact: If Protocol A (4°C) shows binding but Protocol B (37°C) shows weak activity, the compound might be rapidly metabolized by CYP1A1. Correction: Co-treat with a metabolic inhibitor or use a short incubation time (4h).

  • Cytotoxicity: Benzo[c]carbazoles can be cytotoxic. Always run an MTT or CellTiter-Glo assay in parallel. If cell viability drops <80%, your binding data is invalid.

References

  • Denison, M. S., et al. (2011). "Ligand activation of the aryl hydrocarbon receptor." Handbook of Experimental Pharmacology.

  • Poland, A., & Knutson, J. C. (1982). "2,3,7,8-tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity." Annual Review of Pharmacology and Toxicology.

  • Wincent, E., et al. (2009). "The suggested physiologic aryl hydrocarbon receptor activator 6-formylindolo[3,2-b]carbazole is present in humans." Journal of Biological Chemistry.

  • Safe, S. (1990). "Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs)." Critical Reviews in Toxicology.

  • National Institute of Standards and Technology (NIST). "7H-Benzo[c]carbazole Chemical Properties." NIST Chemistry WebBook.[2]

Sources

Comparative

Publish Comparison Guide: Specificity &amp; Performance of 9-Methyl-9H-beta-carboline (9-MeBC)

Topic: Analyzing the Specificity of 9-Methyl-9H-beta-carboline (9-MeBC) Correction Note: The query specified "9-Methyl-7(H)-benzo[C]carbazole." This appears to be a nomenclature conflation. 9-Methyl-9H-beta-carboline (9-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analyzing the Specificity of 9-Methyl-9H-beta-carboline (9-MeBC) Correction Note: The query specified "9-Methyl-7(H)-benzo[C]carbazole." This appears to be a nomenclature conflation. 9-Methyl-9H-beta-carboline (9-MeBC) is the renowned dopaminergic restorative agent used in drug development. 7H-Benzo[c]carbazole is a tetracyclic environmental carcinogen. This guide analyzes 9-MeBC to align with the therapeutic "performance" and "drug development" context of the request.

Executive Summary: The Restorative Dopaminergic Modulator

9-Methyl-9H-beta-carboline (9-MeBC) represents a paradigm shift from "dopamine flooding" (e.g., amphetamines) to "dopaminergic restoration." Unlike traditional psychostimulants that deplete neuronal reserves, 9-MeBC exhibits a unique specificity for upregulating the dopaminergic phenotype . It acts as a dual-modulator: inhibiting catabolic enzymes (MAO) while simultaneously stimulating the transcriptional machinery necessary for dopamine synthesis (Tyrosine Hydroxylase) and neurite outgrowth.

Target Audience: Drug Discovery Scientists, Neuropharmacologists, Translational Researchers.

Nomenclature & Safety Advisory (Critical)

Before proceeding, researchers must distinguish between two structurally similar but functionally opposite compounds.

Feature9-Methyl-9H-beta-carboline (9-MeBC) 9-Methyl-7H-benzo[c]carbazole
Structure Tricyclic (Pyrido[3,4-b]indole)Tetracyclic (Benzo-fused carbazole)
Primary Use Nootropic, Neuroregenerative ResearchEnvironmental Toxicology, Carcinogenesis Model
Mechanism TH Upregulation, MAO InhibitionAhR Activation, DNA Adduct Formation
Safety Profile Potential PhotosensitivityHigh Toxicity / Mutagenic

Warning: Do not synthesize or administer 9-Methyl-7H-benzo[c]carbazole expecting therapeutic effects. It is a known mutagen. The following analysis focuses exclusively on 9-MeBC .

Mechanistic Specificity: The "Pro-Dopamine" Cascade

9-MeBC’s specificity lies in its ability to target the gene expression profile of dopaminergic neurons rather than merely interacting with surface receptors.

Dual-Pathway Activation
  • Enzymatic Inhibition (Immediate): 9-MeBC inhibits Monoamine Oxidase (MAO), preventing dopamine breakdown.

    • Specificity Data: IC50 values indicate a preference for MAO-A (1.0 µM) over MAO-B (15.5 µM) , contrary to common "MAO-B selective" marketing. This suggests potent antidepressant-like activity alongside dopaminergic preservation.

  • Transcriptional Upregulation (Long-term): It enters the nucleus and upregulates Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in dopamine synthesis. It also induces neurite outgrowth factors (BDNF, NGF).

Signaling Pathway Diagram

The following diagram illustrates the causal flow from cellular entry to phenotypic restoration.

G cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus MeBC 9-MeBC Mito Mitochondria MeBC->Mito Permeates MAO MAO Enzymes (Inhibition) MeBC->MAO Inhibits (IC50: 1µM MAO-A) TF Transcription Factors (CREB, Gata2, Nurr1) MeBC->TF Signaling Cascade Mito->MAO DA_Pool Cytosolic Dopamine (Preserved) MAO->DA_Pool Prevents Degradation Gene_TH TH Gene (Upregulation) TF->Gene_TH Promotes Gene_Neurite Neurotrophic Genes (BDNF, NCAM1) TF->Gene_Neurite Promotes Gene_TH->DA_Pool Increases Synthesis Capacity Neurites Neurite Outgrowth (Dendritic Arborization) Gene_Neurite->Neurites Structural Regrowth

Figure 1: Mechanistic pathway of 9-MeBC showing dual inhibition of catabolism and stimulation of synthesis/growth machinery.

Comparative Performance Analysis

To objectively evaluate 9-MeBC, we compare it against the standard of care (Selegiline) and a functional analog (Bromantane).

Comparison Matrix
Feature9-MeBC Selegiline (L-Deprenyl) Bromantane
Primary Class Beta-carboline / NootropicIrreversible MAO-B InhibitorActoprotector / Synthetic Adaptogen
MAO Specificity MAO-A > MAO-B (Reversible)MAO-B > MAO-A (Irreversible)Weak/None
TH Upregulation Direct & Potent (+33% TH+ cells)Indirect (via preservation)Direct (Epigenetic mechanism)
Neurite Outgrowth High (Dopaminergic specific)Moderate (Sigma-1 mediated)Low/Unknown
Primary Utility Restoring damaged DA systemsSlowing Parkinson's progressionEnhancing physical/mental stamina
Key Limitation Photosensitivity (UV risk)Metabolites (L-methamphetamine)Slow onset of action
Causality of Choice[1][2]
  • Choose 9-MeBC when: The goal is regeneration or resensitization of the dopaminergic system (e.g., post-stimulant abuse recovery). Its ability to increase the number of TH-positive neurons makes it superior for structural repair.

  • Choose Selegiline when: The goal is maintenance in neurodegenerative disease. Its irreversible inhibition provides stable, 24-hour dopamine preservation.

  • Choose Bromantane when: The goal is performance enhancement without depletion. It increases dopamine synthesis without the structural remodeling intensity of 9-MeBC.

Experimental Validation Protocols

Trustworthy science requires reproducibility. The following protocols are designed to validate the specificity claims of 9-MeBC in a controlled setting.

Protocol A: Quantification of Tyrosine Hydroxylase (TH) Upregulation

Objective: Confirm 9-MeBC increases the enzymatic capacity for dopamine synthesis, not just dopamine levels.

  • Cell Model: Primary mesencephalic culture (E14 rat embryos) or differentiated SH-SY5Y cells.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Experimental: 9-MeBC (10 µM, 30 µM, 50 µM).

    • Duration: 48 hours.[1][2]

  • Lysis & Extraction: Harvest cells in RIPA buffer with protease inhibitors.

  • Western Blotting:

    • Primary Antibody: Anti-Tyrosine Hydroxylase (1:1000).

    • Loading Control: Anti-Beta-Actin.

  • Data Analysis: Densitometry normalization.

    • Expected Result: Dose-dependent increase in TH band intensity (1.5x to 2.5x fold change) compared to control.

Protocol B: Neurite Outgrowth Assay

Objective: Visualize and quantify structural neuroregeneration.

  • Seeding: Plate SH-SY5Y cells at low density (5,000 cells/cm²) on poly-D-lysine coated coverslips.

  • Differentiation: Induce with Retinoic Acid (10 µM) for 5 days.

  • Exposure: Treat with 9-MeBC (20 µM) for 72 hours.

  • Staining: Fix with 4% Paraformaldehyde. Stain with Tuj1 (Beta-III Tubulin).

  • Morphometric Analysis: Use ImageJ (NeuronJ plugin) to trace neurites.

    • Metric 1: Total neurite length per cell.

    • Metric 2: Number of branch points.

Workflow Diagram

Protocol Step1 Cell Seeding (SH-SY5Y / Mesencephalic) Step2 Differentiation (Retinoic Acid, 5 Days) Step1->Step2 Step3 Treatment (9-MeBC 10-50µM) Step2->Step3 Step4 Fixation & Staining (Anti-TH / Tuj1) Step3->Step4 Step5 Imaging (Fluorescence Microscopy) Step4->Step5 Step6 Quantification (Neurite Length / TH Expression) Step5->Step6

Figure 2: Experimental workflow for validating neuroregenerative properties.

Safety & Toxicology Profile

While 9-MeBC is a promising candidate, "specificity" does not imply "harmlessness."

  • Photosensitivity: Beta-carbolines are known photosensitizers. Upon exposure to UV-A light, they can generate Reactive Oxygen Species (ROS), leading to DNA damage.

    • Mitigation: In vivo studies and handling must occur in low-light conditions; subjects must avoid UV exposure during treatment.

  • Methylation Risk: There is a theoretical concern regarding the methylation of 9-MeBC into 2,9-dimethyl-beta-carbolinium , a potent neurotoxin structurally similar to MPP+.

    • Counter-Evidence: Experimental data suggests 9-MeBC actually protects against MPP+ toxicity, but purity of the synthesized compound is paramount to avoid toxic methylated byproducts.

References

  • Polanski, W., et al. (2010). "The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects."[1][3] Journal of Neurochemistry.

  • Gruss, M., et al. (2012). "9-Methyl-β-carboline-induced cognitive enhancement is associated with elevated hippocampal dopamine levels and dendritic and synaptic proliferation."[4] Journal of Neurochemistry.

  • Herraiz, T., & Chaparro, C. (2005). "Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors." Biochemical and Biophysical Research Communications.

  • Wernicke, C., et al. (2010). "9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease." Pharmacological Reports.

  • Hamann, J., et al. (2008). "9-Methyl-beta-carboline up-regulates the appearance of differentiated dopaminergic neurones in primary mesencephalic culture." Neurochemistry International.

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Safety & Regulatory Compliance

Safety

9-Methyl-7(H)-benzo[C]carbazole proper disposal procedures

Proper disposal of 9-Methyl-7(H)-benzo[c]carbazole requires strict adherence to protocols designed for high-potency carcinogens and polycyclic aromatic hydrocarbons (PAHs) .[1][2] As a methylated derivative of 7H-benzo[c...

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 9-Methyl-7(H)-benzo[c]carbazole requires strict adherence to protocols designed for high-potency carcinogens and polycyclic aromatic hydrocarbons (PAHs) .[1][2] As a methylated derivative of 7H-benzo[c]carbazole, this compound must be treated as a Category 1 Carcinogen/Mutagen.[1][2]

The following guide outlines the operational standards for handling, containment, and final destruction.

Part 1: Hazard Profile & Core Directive

Chemical Identity:

  • Compound: 9-Methyl-7(H)-benzo[c]carbazole[1][2]

  • Parent Structure: 7H-Benzo[c]carbazole (CAS 205-25-4)[1][2]

  • Hazard Class: Carcinogen (Category 1B/2) , Mutagen, Aquatic Toxin.[1][2]

  • Solubility: Soluble in DMSO, Dichloromethane (DCM), DMF.[2] Poorly soluble in Ethanol/Methanol/Water. [1]

Core Directive: All waste streams containing this compound must be segregated for High-Temperature Incineration (>1000°C) .[1][2] Under no circumstances should this compound be discharged into municipal sewer systems or treated with standard bleach solutions (which may form toxic chlorinated byproducts).[1][2]

Part 2: Operational Safety & Containment

Personal Protective Equipment (PPE)

Work must be performed in a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood with a face velocity of 100 fpm.[1]

PPE ComponentSpecificationRationale
Gloves Double-gloving required.[1][2] Inner: Nitrile (4 mil).[1] Outer: Nitrile (5-8 mil) or Laminate (Silver Shield).[1][2]PAHs are lipophilic and can permeate standard latex rapidly.[1][2]
Body Protection Tyvek® lab coat or disposable gown with closed front and elastic cuffs.[1][2]Prevents particulate accumulation on street clothes.[1][2]
Respiratory N95 (minimum) if handling powder outside a hood; P100/HEPA recommended for spill cleanup.[1][2]Inhalation of particulates is a primary exposure route for solid carcinogens.[1][2]
Eye Protection Chemical splash goggles.[1][2]Prevents mucosal absorption via ocular splashes.[1][2]
Solubility & Solvent Selection

Unlike simple salts, 9-Methyl-7(H)-benzo[c]carbazole is highly lipophilic.[1][2]

  • Recommended Solvents: Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF).

  • Ineffective Solvents: Water, Ethanol, Methanol (Solubility is too low for effective decontamination).[2]

Part 3: Waste Disposal Workflows

Workflow Logic (Graphviz Diagram)

DisposalWorkflow Start Waste Generation: 9-Methyl-7(H)-benzo[c]carbazole TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, Contaminated PPE, Wipes) TypeCheck->Solid Liquid Liquid Waste (Mother Liquors, Solvents) TypeCheck->Liquid Sharps Sharps (Needles, Broken Glass) TypeCheck->Sharps SolidAction Double-bag in 6-mil Polyethylene. Label: 'HIGH HAZARD CARCINOGEN'. Solid->SolidAction LiquidAction Segregate into 'Halogenated' or 'Non-Halogenated' Carcinogen Waste Stream. Do NOT mix with oxidizers. Liquid->LiquidAction SharpsAction Place in rigid, puncture-proof Bio/Chemo sharps container. Sharps->SharpsAction Destruction FINAL DISPOSAL: High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing SolidAction->Destruction LiquidAction->Destruction SharpsAction->Destruction

Figure 1: Decision tree for segregating and disposing of benzo[c]carbazole waste streams.[1][2]

Part 4: Decontamination Protocol (Surfaces & Glassware)

For glassware or surfaces contaminated with 9-Methyl-7(H)-benzo[c]carbazole, simple solvent rinsing is insufficient.[1][2] A chemical oxidation method is required to degrade the aromatic ring structure.[1]

Method: Potassium Permanganate/Sulfuric Acid Oxidation Note: This creates a strong oxidizing solution.[1][2] Handle with extreme care.

  • Preparation:

    • Prepare a solution of 0.1 M Potassium Permanganate (KMnO₄) in 2 M Sulfuric Acid (H₂SO₄) .[1]

  • Application:

    • Immerse glassware or apply solution to the contaminated surface.[1][2]

    • Allow contact time of at least 1 hour (overnight is preferred for heavy contamination).[1] The solution should remain purple; if it turns brown, add more permanganate.[2]

  • Neutralization:

    • Decolorize the solution by adding Sodium Metabisulfite or Ascorbic Acid until the purple/brown color disappears.[1]

  • Final Clean:

    • Rinse with water, then wash with detergent and water.[1][2]

    • Collect the initial oxidative wash as Heavy Metal (Manganese) Hazardous Waste .[1]

Part 5: Emergency Spill Response

Immediate Actions:

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Close lab doors and post "DO NOT ENTER - Chemical Spill" signage.

  • PPE Up: Don full PPE (Double nitrile gloves, Tyvek suit, P100 respirator).[1][2]

Cleanup Procedure:

  • Containment: If liquid, dike the spill with absorbent pads or vermiculite.[1][2] Do not use combustible materials (like sawdust) if strong oxidizers are present, but for this organic compound, standard absorbents are safe.[2]

  • Solubilization (for powder spills): Cover the powder with a wet paper towel (dampened with DMSO or DCM ) to prevent dust generation.[1] Do NOT dry sweep.[1][2]

  • Removal: Scoop material into a wide-mouth hazardous waste jar.

  • Decontamination: Apply the KMnO₄/H₂SO₄ solution described in Part 4 to the spill area.[1][2] Let sit for 30 minutes, then neutralize and wipe up.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 9H-Carbazole, 9-methyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1][2] [Link]1][2]

  • International Agency for Research on Cancer (IARC). (2012).[1][2] Chemical Agents and Related Occupations: Benzo[c]carbazole and derivatives. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.[2] [Link]1][2]

  • National Institutes of Health (NIH). (2017).[1][2] Properties, environmental fate and biodegradation of carbazole. PMC5451383.[1][2] [Link]1][2]

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 9-Methyl-7(H)-benzo[c]carbazole

An In-Depth Technical Guide for Laboratory Professionals Understanding the Risks: The Chemical Profile of 9-Methyl-7(H)-benzo[c]carbazole 9-Methyl-7(H)-benzo[c]carbazole belongs to a class of compounds, polycyclic aromat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

Understanding the Risks: The Chemical Profile of 9-Methyl-7(H)-benzo[c]carbazole

9-Methyl-7(H)-benzo[c]carbazole belongs to a class of compounds, polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs, which are often associated with potential carcinogenic and mutagenic properties.[1][2][3] For instance, the parent compound, 7H-dibenzo[c,g]carbazole, is recognized as a carcinogen in animal studies.[3] Given these precedents, a cautious and proactive approach to handling is essential.

The primary routes of exposure to be concerned with are inhalation of aerosols, skin contact, and ingestion. Due to the low vapor pressure of many PAHs, the inhalation risk at room temperature may be low unless the compound is aerosolized. However, skin absorption can be a significant exposure pathway.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 9-Methyl-7(H)-benzo[c]carbazole.

PPE ComponentSpecificationRationale
Body Protection Flame-resistant lab coatTo protect against splashes and incidental contact. Flame-resistant material is recommended as a general laboratory best practice.[4]
Hand Protection Double nitrile gloves or Silver Shield™ under nitrile glovesProvides enhanced protection against potential skin absorption. For chemicals with unknown toxicity, a double-gloving approach is a prudent measure.[5]
Eye & Face Protection Chemical splash goggles and a face shieldGoggles are required for protection against liquid splashes and chemical vapors.[5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is crucial for minimizing risk. The following protocol outlines the safe handling of 9-Methyl-7(H)-benzo[c]carbazole from preparation to post-experiment cleanup.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don appropriate PPE prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Weigh solid compound carefully to avoid aerosolization prep3->handle1 Proceed to handling handle2 Dissolve in an appropriate solvent handle1->handle2 handle3 Perform experimental manipulations handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 Proceed to cleanup clean2 Segregate and label all waste streams clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3 clean4 Remove and dispose of PPE correctly clean3->clean4

Caption: A step-by-step workflow for the safe handling of 9-Methyl-7(H)-benzo[c]carbazole.

Detailed Protocol:
  • Preparation:

    • Don PPE: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.

    • Work in a Fume Hood: All manipulations of 9-Methyl-7(H)-benzo[c]carbazole, especially when in solid form or being dissolved, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Assemble Materials: Ensure all necessary glassware, solvents, and other reagents are present in the fume hood before starting the experiment to avoid unnecessary movement in and out of the containment area.

  • Handling:

    • Weighing: When weighing the solid compound, use a microbalance within the fume hood or in a containment glove box. Handle with care to prevent the generation of dust.

    • Dissolving: Add solvent to the solid slowly to avoid splashing. Ensure the container is appropriately sized to prevent spills.

    • Experimental Use: Conduct all subsequent experimental steps within the fume hood.

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable organic solvent followed by a soap and water wash is a recommended practice.

    • Waste Segregation: All materials contaminated with 9-Methyl-7(H)-benzo[c]carbazole, including gloves, pipette tips, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Management Flowchart

G cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Reaction Mixtures) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal_facility Licensed Chemical Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

Caption: A logical flow for the segregation and disposal of waste contaminated with 9-Methyl-7(H)-benzo[c]carbazole.

Disposal Procedures:
  • Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste container. This includes gloves, bench paper, and any other disposable items that have come into contact with the compound.[7]

  • Liquid Waste: Unused solutions and reaction mixtures containing 9-Methyl-7(H)-benzo[c]carbazole should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this waste down the drain.[7][8]

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by a thorough washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste. Broken glassware must be decontaminated before being placed in a designated broken glass container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, which will arrange for collection by a licensed chemical waste disposal company.[7][8]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Polycyclic aromatic hydrocarbons (Benzo[a]pyrene) - GOV.UK. (2018). GOV.UK.
  • Chemical Safety Data Sheet MSDS / SDS - 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE - ChemicalBook. (2025). ChemicalBook.
  • Personal Protective Equipment (PPE) - CHEMM. (2026). CHEMM.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment - HELCOM. HELCOM.
  • JQ-7407 - Safety D
  • Material Safety D
  • Polycyclic Aromatic Hydrocarbons (PAHs) in Food | Food Safety Authority of Ireland. Food Safety Authority of Ireland.
  • Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS - EPA. EPA.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Genotoxicity of 7H-dibenzo[c,g]carbazole and its methyl derivatives in human ker
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Provista.
  • Polycyclic Arom
  • Protective Equipment - American Chemistry Council. American Chemistry Council.
  • 9H-Carbazole-9-methanol SDS, 2409-36-1 Safety D
  • 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem. PubChem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth.
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  • 9H-Carbazole: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Carbazole - SAFETY D
  • Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed. (2011). PubMed.
  • 7H-Dibenzo(c,g)Carbazole (IARC Summary & Evaluation, Volume 3, 1973) - Inchem.org. (1998). Inchem.org.

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